D-Lactose-1-13C
Description
BenchChem offers high-quality D-Lactose-1-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Lactose-1-13C including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
343.29 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)(613C)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+/m1/s1/i11+1 |
InChI Key |
GUBGYTABKSRVRQ-AFBKEXCISA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[13C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Metabolic Tracing of D-Lactose-1-13C: From Hydrolysis to Respiration
This guide provides a technical deep-dive into the metabolic tracing of D-Lactose-1-13C in mammalian systems. It is designed for researchers utilizing stable isotope tracers for metabolic flux analysis (MFA) or clinical diagnostics (Breath Testing).[1]
Executive Summary
D-Lactose-1-13C is a stable isotope-labeled disaccharide used primarily to assess Lactase-Phlorizin Hydrolase (LPH) activity and mucosal integrity in the mammalian small intestine.[1] Unlike hydrogen breath tests, which rely on bacterial fermentation of unabsorbed sugars, the 13C-Lactose Breath Test (13C-LBT) measures the absorbed fraction, providing a direct metric of enzymatic function.[1][2]
This guide dissects the metabolic fate of the tracer, assuming the standard labeling position at the C1 of the glucose moiety ([1-13C-glucose]lactose), which is the convention for "D-Lactose-1-13C" unless "galactosyl" is specified.[1]
Part 1: Tracer Biochemistry & Specifications
Structural Definition
-
Chemical Name:
-D-Galactopyranosyl-(1 4)-D-[1-13C]Glucopyranose.[1] -
Label Position: The 13C atom is located at the anomeric carbon (C1) of the glucose unit (the reducing end).
-
Isotopic Purity: Typically >99 atom % 13C to minimize background noise from natural abundance (1.1%).[1]
Why C1-Glucose Labeling?
The C1-glucose position is selected for specific kinetic reasons:
-
Rapid Oxidation (PPP Shunt): Upon hydrolysis and absorption, Glucose-1-13C can enter the Pentose Phosphate Pathway (PPP) , where the C1 carbon is immediately decarboxylated by 6-phosphogluconate dehydrogenase, releasing 13CO2 .[1] This provides an early oxidation signal compared to uniformly labeled glucose (U-13C), which requires TCA cycle processing.[1]
-
Cost & Synthesis: Labeling the reducing end of a disaccharide is synthetically more accessible than internal galactosyl labeling.
Part 2: The Gatekeeper – Hydrolysis & Absorption
The rate-limiting step for the appearance of 13CO2 in breath is the hydrolysis of the glycosidic bond.
Hydrolysis (Lumen to Enterocyte)
Lactose cannot be transported intact across the intestinal epithelium.[1] It must be cleaved by Lactase-Phlorizin Hydrolase (LPH) , an apical brush border enzyme.[1]
-
Reaction: Lactose-1-13C + H2O
D-Galactose + D-Glucose-1-13C.[1] -
Kinetics: In lactase-persistent individuals, this occurs rapidly in the jejunum. In lactase-non-persistent (LNP) individuals, the tracer bypasses absorption and enters the colon (see Section 4).[1]
Transport (Enterocyte to Blood)
-
Apical Entry: Both monosaccharides are transported via SGLT1 (Sodium-Glucose Linked Transporter 1) utilizing the Na+ gradient established by the Na+/K+ ATPase.[1][3]
-
Basolateral Exit: Transport into the portal vein occurs via GLUT2 (facilitated diffusion).[1]
Part 3: Intracellular Fate (The "Black Box")
Once in the portal circulation, the D-Glucose-1-13C enters the liver and peripheral tissues.[1] Its fate determines the timing of the breath signal.
Pathway A: Glycolysis & TCA (The "Slow" Route)[1]
-
Glycolysis: Glucose-1-13C is phosphorylated to G6P.[1] Through isomerization and aldolase cleavage, the C1 label ends up at the C3 position (methyl group) of Pyruvate.
-
Pyruvate Dehydrogenase (PDH): Pyruvate (Methyl-13C)
Acetyl-CoA (Methyl-13C) + CO2 (Unlabeled).[1]-
Note: The C1 of glucose does not become CO2 at this step.
-
-
TCA Cycle: The label enters as Acetyl-CoA.[1] It requires multiple turns of the TCA cycle for the methyl carbon to be oxidized to CO2. This introduces a metabolic lag.[1]
Pathway B: Pentose Phosphate Pathway (The "Fast" Route)
-
Oxidative Phase: Glucose-6-P
6-Phosphogluconolactone 6-Phosphogluconate.[1] -
Decarboxylation: 6-Phosphogluconate dehydrogenase converts 6-Phosphogluconate to Ribulose-5-Phosphate + 13CO2 .[1]
-
Significance: This releases the C1 label immediately. The early peak in a 13C-LBT is heavily influenced by the fraction of glucose shunted into the PPP.
-
Visualization: Metabolic Pathways
Figure 1: The dual metabolic fate of Glucose-1-13C derived from lactose.[1] The PPP pathway provides the rapid oxidation signal essential for breath testing.
Part 4: The 13C-Lactose Breath Test (13C-LBT)
Principle
The test operates on the principle of "Digestion-Dependent Oxidation."
-
Healthy (Lactase Persistent): Lactose
Glucose-13C Blood 13CO2 (Breath).[1] Peak occurs 45–90 mins.[1] -
Intolerant (Lactase Non-Persistent): Lactose remains in gut
Colon.[1] Bacteria ferment it.[1][4]-
Note: Bacterial fermentation does produce CO2, but the appearance of 13CO2 from colonic fermentation is significantly delayed (3–5 hours) and blunted compared to systemic oxidation.
-
Experimental Protocol (Clinical/Research)
Pre-requisites:
-
Fasting: 8–12 hours (water permitted) to minimize basal insulin and competing carbohydrate oxidation.[1]
-
Avoidance: No naturally 13C-enriched foods (corn, cane sugar, pineapple) for 24h prior.[1]
Workflow:
-
Baseline Sampling (t=0): Collect end-tidal breath into a breath bag or vacutainer.[1]
-
Tracer Administration:
-
Dose: 15g–25g of Lactose (enriched with 50–100mg D-Lactose-1-13C) dissolved in 250mL water.
-
Why enrichment? Pure 13C-Lactose is expensive.[1] It is standard to use a "carrier" of natural lactose spiked with the tracer to challenge the enzyme.
-
-
Sampling Intervals: Collect breath samples at t = 15, 30, 45, 60, 90, 120, 150, 180 minutes.
-
Analysis: Measure
ratio using Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectroscopy (NDIRS).
Data Interpretation
Results are expressed as Delta Over Baseline (DOB) or Percent Dose Recovered (PDR/cPDR) .[1]
| Parameter | Absorber (Lactase Persistent) | Malabsorber (Lactase Deficient) |
| Peak Time ( | 45 – 90 minutes | Delayed (>180 min) or Flat |
| Peak Height (DOB) | > 5.0 ‰ (per mille) | < 3.5 ‰ |
| Cumulative Recovery (cPDR) | > 10% at 180 min | < 5% at 180 min |
Part 5: Advanced Applications & Technical Nuances
The "Galactose-1-13C" Variant
If the tracer used is [Galactose-1-13C]Lactose , the metabolic path changes:
-
Hydrolysis yields free Galactose-1-13C.[1]
-
Leloir Pathway: Galactose
Gal-1-P UDP-Gal UDP-Glc Glucose-1-P.[1] -
Kinetic Delay: This pathway introduces an additional processing time (hepatic conversion) before the label enters glycolysis/PPP.[1]
-
Application: Used specifically to study hepatic galactose elimination capacity or Leloir pathway defects (Galactosemia), rather than just lactase activity.[1]
Metabolic Flux Analysis (MFA)
In cell culture (e.g., Caco-2 cells), D-Lactose-1-13C can be used to quantify:
-
LPH Vmax: By measuring the rate of appearance of M+1 labeled lactate or intracellular glucose.
-
SGLT1 Saturation: By varying lactose concentration and monitoring the flux of 13C into the cytosol.
References
-
Metabolic Fate of 13C-Glucose
-
13C-Lactose Breath Test Methodology
-
Leloir Pathway & Galactose Tracers
-
Comparison of 13C-Glucose Isotomers in Breath Tests
Sources
- 1. Glucose - Wikipedia [en.wikipedia.org]
- 2. lactosolution.com [lactosolution.com]
- 3. PathWhiz [smpdb.ca]
- 4. europeanreview.org [europeanreview.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Catabolism of glucose and lactose in Bifidobacterium animalis subsp. lactis, studied by 13C Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: D-Lactose-1-13C in Carbohydrate Metabolism Research
Executive Summary
D-Lactose-1-13C (4-O-β-D-galactopyranosyl-D-[1-13C]glucose) represents a high-precision stable isotope probe used to interrogate lactase phlorizin hydrolase (LPH) activity and intracellular carbon flux. Unlike hydrogen breath testing, which relies on indirect measurements of bacterial fermentation, 13C-labeled lactose provides a direct metric of digestion and systemic oxidation.[1] This guide details the biochemical mechanisms, clinical protocols for the 13C-Lactose Breath Test (13C-LBT) , and advanced applications in Metabolic Flux Analysis (MFA) for microbial engineering.
Part 1: Biochemistry and Mechanistic Principles
The Molecule and Labeling Logic
D-Lactose-1-13C is a disaccharide comprising D-galactose and D-glucose, with the Carbon-1 position of the glucose moiety enriched with the stable isotope Carbon-13 (
-
Chemical Structure: Gal(
1 4)Glc-[1- C][3] -
Why C1-Labeling? The C1 position of glucose is critical for metabolic tracing.
-
In Mammals: Upon hydrolysis and absorption, [1-
C]glucose enters glycolysis and the TCA cycle. The C1 atom is eventually released as CO during respiration. -
In Microbes (MFA): The fate of C1 distinguishes between the Embden-Meyerhof-Parnas (EMP) pathway and the Pentose Phosphate Pathway (PPP). In the oxidative PPP, C1 is released immediately as CO
, whereas in glycolysis, it is conserved in the pyruvate carbon skeleton.
-
The Metabolic Pathway (Mammalian)
The utility of D-Lactose-1-13C as a diagnostic tool rests on the rate-limiting step of intestinal hydrolysis.
Figure 1: The metabolic fate of D-Lactose-1-13C. Successful digestion leads to early systemic appearance of 13CO2. Malabsorption shunts the substrate to the colon.
Part 2: The 13C-Lactose Breath Test (13C-LBT)
The 13C-LBT is the clinical "Gold Standard" application for assessing Lactase Non-Persistence (LNP). It overcomes the limitations of the Hydrogen Breath Test (HBT), such as false negatives in "non-H2 producers" (approx. 10-15% of the population).
Experimental Protocol
Objective: Quantify the Cumulative Percent Dose Recovered (cPDR) of
Reagents & Equipment:
-
Substrate: 15g–25g natural lactose enriched with 50mg–100mg D-Lactose-1-13C (or a pure 250mg diagnostic pulse dose, depending on cost/sensitivity requirements).
-
Instrumentation: Isotope Ratio Mass Spectrometry (IRMS) or Infrared Isotope Analyzer (NDIRS).
Step-by-Step Workflow:
-
Preparation (Day -1):
-
Patient avoids naturally
C-rich foods (corn, cane sugar, pineapple) to stabilize baseline. -
Fasting: Minimum 8–10 hours overnight.
-
-
Baseline Sampling (T=0):
-
Collect duplicate end-expiratory breath samples into breath bags or vacutainers.
-
-
Dosing:
-
Dissolve substrate in 200–300mL warm water.
-
Patient consumes solution within 2 minutes.
-
-
Sampling Phase:
-
Collect breath samples at 15, 30, 45, 60, 90, 120, and 180 minutes post-ingestion.
-
Note: The peak for normal digesters usually occurs between 60–90 minutes.
-
-
Analysis:
-
Measure
C (change in ratio relative to PDB standard). -
Calculate Dose Recovery Rate (% dose/h) and Cumulative Recovery (cPDR).
-
Data Interpretation & Validation
The test is self-validating through the kinetic profile.
| Parameter | Normal Lactase Activity | Lactase Deficiency (Malabsorption) |
| Peak Time ( | 60 – 90 min | Delayed or Flat |
| Peak Height | High enrichment (>5‰ over baseline) | Low/Negligible enrichment |
| cPDR (at 180 min) | > 18 - 20% | < 10% |
| Mechanism | Rapid hydrolysis & oxidation | Substrate reaches colon; fermentation is slow |
Critical Note: If the patient has rapid intestinal transit, a "false early peak" might occur due to colonic fermentation. However, the 13C-LBT is generally less susceptible to this than HBT because systemic glucose oxidation is faster than bacterial fermentation.
Part 3: Advanced Research Applications (Metabolic Flux Analysis)
Beyond clinical diagnostics, D-Lactose-1-13C is a vital tool in Metabolic Flux Analysis (13C-MFA) for biotechnology, specifically in optimizing microbial strains (E. coli, Lactococcus, Bifidobacterium) for dairy fermentation or pharmaceutical production.
Differentiating Metabolic Pathways
When microbes grow on lactose, tracing the C1 label allows researchers to quantify the split between Glycolysis and the Pentose Phosphate Pathway (PPP).
-
Glycolysis (EMP): The C1 of glucose becomes the C3 of pyruvate. The label is conserved in the biomass or excreted products (lactate/acetate).
-
Oxidative PPP: The C1 of glucose is decarboxylated by 6-phosphogluconate dehydrogenase. The label is lost immediately as
CO .
MFA Workflow Diagram
Figure 2: 13C-MFA workflow for characterizing microbial lactose metabolism.
Part 4: Technical Considerations & Quality Control
To ensure data integrity (E-E-A-T), researchers must adhere to strict quality standards regarding the isotope probe.
Purity and Enrichment
-
Chemical Purity: Must be >98% to ensure no interference from other sugars that might be metabolized at different rates.
-
Isotopic Enrichment: Typically >99 atom %
C. Lower enrichment requires complex mathematical correction during mass spectrometry analysis. -
Positional Purity: For MFA, it is critical that the label is exclusively on C1. Scrambled labels will invalidate pathway calculations.
Handling and Stability
-
Storage: D-Lactose-1-13C is hygroscopic. Store at -20°C or room temperature in a desiccator.
-
Sterility: For cell culture (MFA), filter-sterilize solutions (0.22
m) rather than autoclaving, as high heat can cause Maillard reactions with proteins in complex media, altering the isotopic baseline.
References
-
Koetse, H. A., et al. (1999). "Non-invasive detection of low-intestinal lactase activity in children by use of a combined 13CO2/H2 breath test." Scandinavian Journal of Gastroenterology.
-
Gisbert, J. P., & McNicholl, A. G. (2009). "Questions and answers on the role of hydrogen breath tests in the management of lactose malabsorption." Revista Española de Enfermedades Digestivas.
-
Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols.
-
Swart, K., et al. (2000). "13C-lactose breath test for the diagnosis of lactose intolerance." Annals of Clinical Biochemistry.
-
Sigma-Aldrich. "D-Lactose-1-13C monohydrate Product Specification."
Sources
An In-depth Technical Guide to Understanding the Anomeric Carbon Labeling in D-Lactose-1-¹³C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of D-Lactose-1-¹³C, focusing on the significance of the anomeric carbon and the application of ¹³C isotopic labeling. It is designed to serve as a technical resource, offering foundational knowledge and practical insights for professionals in the fields of chemical analysis, metabolic research, and pharmaceutical development.
Section 1: The Significance of the Anomeric Carbon in Lactose
Lactose, a disaccharide composed of D-galactose and D-glucose units linked by a β-1,4 glycosidic bond, is a cornerstone of many biological and pharmaceutical processes.[1][2][3] Central to its chemical behavior is the anomeric carbon, the C1 carbon of the glucose unit.[4] This carbon is a hemiacetal, making it the reactive center of the molecule and the site of ring-opening to its aldehyde form. This reactivity is crucial for many of its biological functions and chemical modifications.
The orientation of the hydroxyl group on the anomeric carbon gives rise to two anomers: α-lactose and β-lactose.[1][3] This stereoisomerism, governed by the anomeric effect, influences the physical and chemical properties of lactose, such as its solubility and crystal structure.[5][6][7][8] Understanding the anomeric carbon is therefore fundamental to comprehending the behavior of lactose in various applications, from its role as a nutrient to its use as an excipient in drug formulations.[2][9][10][11][12]
Section 2: Principles of ¹³C Isotopic Labeling
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems.[13][14] By replacing a common ¹²C atom with its stable, non-radioactive isotope ¹³C, researchers can track the journey of the labeled carbon through various metabolic pathways.[13][15] This is particularly valuable in metabolic flux analysis, where the goal is to quantify the rates of metabolic reactions.[16][17]
The primary advantages of using stable isotopes like ¹³C are their safety (non-radioactive) and the ability to be detected by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[13][18] These methods can precisely determine the position and extent of ¹³C incorporation into metabolites, providing unparalleled insights into cellular metabolism.[13][19][20][21][22]
Section 3: D-Lactose-1-¹³C: A Unique Tracer
D-Lactose-1-¹³C is a specialized lactose molecule where the anomeric carbon of the glucose moiety is replaced with a ¹³C isotope. This specific labeling provides a unique tool for a variety of research applications.
Key Properties of D-Lactose-1-¹³C:
| Property | Value | Source |
| Isotopic Purity | 99 atom % ¹³C | |
| Molecular Formula | ¹³CC₁₁H₂₂O₁₁ · H₂O | |
| Molecular Weight | 361.30 g/mol | |
| Physical Form | Powder |
The strategic placement of the ¹³C label at the anomeric carbon allows for the precise tracking of the glucose unit of lactose as it is metabolized. This is particularly useful in studies investigating lactase activity, galactose metabolism, and the subsequent entry of glucose into glycolysis and other central metabolic pathways.
Diagram: Structure of D-Lactose-1-¹³C
Caption: Structure of D-Lactose with ¹³C label at the anomeric carbon (C1) of the glucose unit.
Section 4: Analytical Methodologies for D-Lactose-1-¹³C Analysis
The detection and quantification of ¹³C-labeled compounds rely on sophisticated analytical techniques.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for determining the structure of molecules and can readily distinguish between ¹²C and ¹³C isotopes.[23][24] In the ¹³C NMR spectrum of D-Lactose-1-¹³C, the signal corresponding to the anomeric carbon will be significantly enhanced due to the high isotopic enrichment.[25][26][27] This allows for unambiguous confirmation of the label's position and can be used to follow the metabolic fate of the anomeric carbon in complex biological samples.
Experimental Protocol: ¹³C NMR Analysis of D-Lactose-1-¹³C
-
Sample Preparation: Dissolve a known quantity of D-Lactose-1-¹³C in a suitable deuterated solvent (e.g., D₂O).
-
Instrument Setup: Utilize a high-field NMR spectrometer equipped with a ¹³C probe.
-
Data Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time to ensure a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Identify the chemical shift of the C1 carbon of the glucose unit. The expected chemical shift will be around 92-97 ppm, depending on the anomer (α or β). The intensity of this peak will be significantly higher than that of the other carbon signals, confirming the ¹³C enrichment at this position.
4.2 Mass Spectrometry (MS):
Mass spectrometry separates ions based on their mass-to-charge ratio, making it an ideal technique for detecting isotopically labeled compounds.[13] When D-Lactose-1-¹³C is analyzed by MS, its molecular weight will be one unit higher than that of unlabeled lactose. This mass shift allows for its differentiation and quantification in biological matrices.[28]
Experimental Protocol: LC-MS Analysis of Metabolites from D-Lactose-1-¹³C Tracing
-
Sample Extraction: Extract metabolites from cells or tissues that have been incubated with D-Lactose-1-¹³C using a suitable solvent system (e.g., methanol/water).
-
Chromatographic Separation: Separate the metabolites using liquid chromatography (LC) to reduce matrix effects and resolve isomers. A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar metabolites like sugars.
-
Mass Spectrometric Detection: Analyze the eluent from the LC using a high-resolution mass spectrometer.
-
Data Analysis: Identify metabolites that show a +1 mass shift, indicating the incorporation of the ¹³C label from D-Lactose-1-¹³C. The isotopic distribution of these metabolites can provide information about the metabolic pathways they have passed through.
Diagram: Experimental Workflow for Metabolic Tracing
Caption: Workflow for a typical metabolic tracing experiment using D-Lactose-1-¹³C.
Section 5: Applications in Research and Drug Development
The use of D-Lactose-1-¹³C offers significant advantages in various research and development areas.
5.1 Metabolic Pathway Analysis:
By tracing the ¹³C label from the anomeric carbon of lactose, researchers can elucidate the activity of specific metabolic pathways. For instance, the appearance of ¹³C in downstream metabolites of glycolysis and the pentose phosphate pathway can provide a quantitative measure of lactose utilization and its contribution to central carbon metabolism.[19][20][21][29][30] This is crucial for understanding the metabolic reprogramming that occurs in diseases such as cancer and diabetes.
5.2 Drug Development and ADME Studies:
In pharmaceutical research, isotopically labeled compounds are essential for absorption, distribution, metabolism, and excretion (ADME) studies.[28] D-Lactose-1-¹³C can be used to study the metabolism of lactose-containing drug formulations and to understand how the lactose component is processed by the body.[] This information is vital for optimizing drug delivery and ensuring the safety and efficacy of new therapeutic agents.[18]
5.3 Investigating Enzyme Kinetics:
The labeled anomeric carbon can be used as a probe to study the kinetics of enzymes that metabolize lactose, such as lactase.[32] By monitoring the rate of cleavage of the glycosidic bond and the subsequent metabolism of the ¹³C-labeled glucose, detailed information about enzyme activity and inhibition can be obtained.
Section 6: Conclusion
D-Lactose-1-¹³C is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its specific labeling at the anomeric carbon provides a unique tracer for elucidating metabolic pathways, studying enzyme kinetics, and evaluating the fate of lactose in pharmaceutical formulations. The combination of its precise labeling and the advanced analytical techniques of NMR and MS enables a deep and quantitative understanding of complex biological systems. As our ability to analyze isotopic labeling patterns continues to improve, the applications of D-Lactose-1-¹³C are expected to expand, offering further insights into biology and medicine.
References
-
Acket, S., et al. (2017). ¹³C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux. Analytical Biochemistry. Available at: [Link]
-
Chemistry LibreTexts. (2022). Lactose. Available at: [Link]
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Dominici, S., et al. (2022). Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance. Foods. Available at: [Link]
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Drug Development and Delivery. (2004). Lactose in Pharmaceutical Applications. Available at: [Link]
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Fan, T. W.-M., & Lane, A. N. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Methods in Molecular Biology. Available at: [Link]
-
Fujiwara, H., & Jikihara, T. (2023). Application of 13C-labeling and 13C-13C COSY NMR experiments in the structure determination of a microbial natural product. Journal of Natural Products. Available at: [Link]
-
Kitson, S. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Available at: [Link]
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NIH PubChem. (n.d.). (+)-Lactose. Available at: [Link]
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Springer Nature Experiments. (n.d.). Stable Isotope Tracers for Metabolic Pathway Analysis. Available at: [Link]
-
University of Calgary. (n.d.). Ch25: Anomeric effect. Available at: [Link]
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University of Guelph Open Books. (n.d.). Lactose – Dairy Science and Technology eBook. Available at: [Link]
-
Wikipedia. (n.d.). Isotopic labeling. Available at: [Link]
-
Wishart, D. S. (2020). 13C NMR Metabolomics: Applications at Natural Abundance. Metabolites. Available at: [Link]
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The Sentinel Carbon: A Technical Guide to D-Lactose-1-¹³C in Non-Invasive Metabolic Tracing
Abstract
Stable isotope tracing represents a paradigm shift in metabolic research, offering a dynamic window into the intricate network of biochemical pathways in vivo. Among the array of available tracers, D-Lactose labeled at the C1 position of its glucose moiety (D-Lactose-1-¹³C) has emerged as a versatile and powerful tool for non-invasive metabolic investigation. This technical guide provides researchers, clinicians, and drug development professionals with an in-depth exploration of the principles, applications, and methodologies underpinning the use of D-Lactose-1-¹³C. We will move beyond its conventional use in diagnosing lactose malabsorption to detail its broader utility in quantifying gut-liver metabolic crosstalk, assessing hepatic function, and probing the metabolic activity of the gut microbiome. This document synthesizes field-proven insights with technical protocols, offering a comprehensive resource for designing, executing, and interpreting non-invasive metabolic tracing studies.
Introduction: The Principle of Stable Isotope Tracing with D-Lactose-1-¹³C
Metabolic flux analysis (MFA) using stable, non-radioactive isotopes like Carbon-13 (¹³C) is the gold standard for quantifying the rates (fluxes) of metabolic reactions within a living system.[1] The core principle involves introducing a substrate enriched with a stable isotope and tracking its journey as it is metabolized. The ¹³C atom acts as a "sentinel," allowing its incorporation into downstream metabolites to be detected and quantified by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
D-Lactose-1-¹³C is a disaccharide composed of galactose and glucose, with the glucose unit specifically labeled at the first carbon position. This specificity is crucial. When D-Lactose-1-¹³C is ingested, its metabolic fate is dictated by the host's enzymatic machinery and gut microbial activity, providing distinct readouts on several physiological processes.
Causality of Tracer Choice: Why label the C1 position of glucose? The choice of the labeling position is a critical aspect of experimental design that dictates which metabolic pathways can be most accurately probed.[3]
-
Glycolysis and the TCA Cycle: The C1 carbon of glucose is lost as CO₂ during the conversion of pyruvate to acetyl-CoA by the pyruvate dehydrogenase complex before entering the tricarboxylic acid (TCA) cycle.[4] This makes [1-¹³C]glucose (and by extension, D-Lactose-1-¹³C) an excellent tracer for quantifying the rate of this specific decarboxylation step, which is often reflected in exhaled ¹³CO₂.
-
Pentose Phosphate Pathway (PPP): In contrast, the C1 carbon is lost as CO₂ in the oxidative branch of the PPP. Comparing the ¹³CO₂ yield from [1-¹³C]glucose with that from other specifically labeled glucose tracers can help elucidate the relative activity of the PPP versus glycolysis.[5]
-
Uniform Labeling: A uniformly labeled glucose ([U-¹³C]glucose), where all six carbons are ¹³C, is better suited for tracing the incorporation of the full carbon skeleton into downstream metabolites like amino acids and fatty acids.[3]
Therefore, D-Lactose-1-¹³C is strategically designed to provide a strong and rapid signal for pathways involving the initial decarboxylation of the glucose moiety.
The Metabolic Journey of D-Lactose-1-¹³C: A Multi-Organ Perspective
The utility of D-Lactose-1-¹³C lies in its multi-stage metabolism, which allows for the non-invasive interrogation of processes in the gut, liver, and periphery.
Intestinal Digestion and Absorption
Upon ingestion, D-Lactose-1-¹³C travels to the small intestine. Its fate here provides the basis for its most common clinical application:
-
Lactase Persistence: In individuals with sufficient lactase enzyme activity, the lactose is hydrolyzed into galactose and [1-¹³C]glucose. These monosaccharides are then absorbed into the portal circulation.[4]
-
Lactose Malabsorption: In individuals with lactase deficiency, the unhydrolyzed D-Lactose-1-¹³C passes into the colon. Here, it is fermented by gut bacteria, which possess β-galactosidase enzymes.[6] This fermentation produces short-chain fatty acids (SCFAs), hydrogen (H₂), methane (CH₄), and carbon dioxide (CO₂). The bacterial metabolism of the [1-¹³C]glucose moiety releases ¹³CO₂, which is absorbed into the bloodstream and exhaled.[7]
Hepatic First-Pass Metabolism
The absorbed [1-¹³C]glucose and galactose are transported via the portal vein directly to the liver, making D-Lactose-1-¹³C an excellent probe for hepatic first-pass metabolism.
-
Galactose Metabolism: Galactose is efficiently converted into glucose-6-phosphate in the liver via the Leloir pathway, meaning the ¹³C label is preserved and enters the hepatic glucose pool.
-
Hepatic Glucose Utilization: The [1-¹³C]glucose-6-phosphate can enter several key hepatic pathways:
-
Glycolysis & TCA Cycle: It can be metabolized through glycolysis to [3-¹³C]pyruvate and then to [2-¹³C]acetyl-CoA, with the ¹³C label being released as ¹³CO₂ by pyruvate dehydrogenase. This hepatic ¹³CO₂ production is a major contributor to the signal in breath tests.[4]
-
Glycogen Synthesis: The label can be incorporated into hepatic glycogen as [1-¹³C]glucosyl units. This process can be monitored non-invasively in real-time using ¹³C Magnetic Resonance Spectroscopy (MRS).[8][9]
-
Gluconeogenesis: The labeled carbon can be recycled through gluconeogenic pathways. For instance, labeled lactate produced in peripheral tissues can return to the liver and be used to synthesize new ¹³C-glucose.[1]
-
The rate and pattern of ¹³CO₂ exhalation following D-Lactose-1-¹³C ingestion can thus provide a quantitative measure of hepatic metabolic function.[10]
Methodologies and Experimental Protocols
A successful metabolic tracing study relies on rigorous and validated protocols. The following sections detail the key steps from subject preparation to data analysis.
Experimental Workflow Overview
The general workflow for a non-invasive tracing study using D-Lactose-1-¹³C involves several sequential stages, each requiring careful planning and execution. This workflow is a self-validating system; adherence to the protocol at each stage ensures the integrity and reproducibility of the final data.
Protocol: ¹³C-Lactose Breath Test for Hepatic Function
This protocol is adapted from methodologies used for assessing liver function via ¹³C-labeled substrates.[7][10]
1. Subject Preparation:
-
Subjects should fast for at least 8-12 hours overnight to ensure a metabolic baseline.
-
A low ¹³C diet should be consumed for 24 hours prior to the test to minimize background ¹³C levels. Avoid foods rich in natural ¹³C, such as corn and sugarcane products.
-
Strenuous physical activity should be avoided on the day of the test.
2. Baseline Sample Collection (t=0):
-
Collect two baseline breath samples into appropriate collection bags (e.g., Exetainers®).
-
Subjects should exhale normally through a straw into the container.
3. Tracer Administration:
-
Administer a standardized dose of D-Lactose-1-¹³C (e.g., 25g) dissolved in 250 mL of water. The exact dose should be recorded.
4. Time-Course Sample Collection:
-
Collect breath samples at regular intervals. A typical schedule is every 15-30 minutes for the first 2 hours, then every 30-60 minutes for up to 4-6 hours.[4]
5. Sample Analysis:
-
The ¹³CO₂/¹²CO₂ ratio in the breath samples is analyzed using Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectrometry (NDIRS).
-
Results are expressed as the delta over baseline (DOB) in parts per thousand (‰) relative to the Pee Dee Belemnite (PDB) standard.
6. Data Interpretation:
-
Key parameters include the time to peak ¹³CO₂ excretion, the peak ¹³CO₂ value, and the cumulative percentage of the ¹³C dose recovered (PCDR) over the collection period.
-
Delayed or reduced ¹³CO₂ excretion can indicate impaired hepatic metabolic capacity or lactose malabsorption.
Protocol: Tracing ¹³C into Plasma Metabolites via LC-MS
This protocol outlines the steps for quantifying the incorporation of the ¹³C label from D-Lactose-1-¹³C into plasma metabolites like glucose and lactate.
1. Sample Collection:
-
Following the administration of D-Lactose-1-¹³C as described above, collect venous blood samples into tubes containing an anticoagulant (e.g., EDTA or heparin) at specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Immediately place samples on ice and centrifuge at 2000-3000 g for 15 minutes at 4°C to separate plasma.
-
Store plasma aliquots at -80°C until analysis.
2. Sample Preparation (Metabolite Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (or a methanol/chloroform/water mixture) to precipitate proteins and quench enzymatic reactions.[5]
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 30 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the polar metabolites and transfer to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
3. LC-MS/MS Analysis:
-
Reconstitute the dried extract in an appropriate solvent (e.g., 50% methanol in water).
-
Analyze the sample using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable chromatography column (e.g., HILIC for polar metabolites) to separate the compounds of interest.
-
The mass spectrometer is operated in a mode that allows for the detection and quantification of different isotopologues (molecules that differ only in their isotopic composition) of each metabolite (e.g., M+0 for unlabeled glucose, M+1 for glucose with one ¹³C atom).
4. Data Analysis:
-
Process the raw data to obtain peak areas for each isotopologue of the target metabolites.
-
Correct for the natural abundance of ¹³C.[11]
-
Calculate the fractional enrichment (or atom percent excess) of ¹³C in each metabolite at each time point. This reflects the proportion of the metabolite pool that is derived from the ingested tracer.
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for interpretation and comparison across studies.
Quantitative Data Summary
The following table presents typical data that can be derived from a D-Lactose-1-¹³C tracing study. The values are illustrative and will vary based on the subject's physiology and the specific experimental conditions.
| Parameter | Application | Typical Measurement | Interpretation |
| Peak ¹³CO₂ Excretion (DOB) | Lactose Digestion / Liver Function | 15-25 ‰ | Higher values indicate efficient digestion and metabolism. |
| Time to Peak ¹³CO₂ | Gastric Emptying / Liver Function | 30-90 minutes | Delayed peak may suggest slowed gastric emptying or metabolism. |
| Cumulative % Dose Recovered (PCDR) @ 4h | Overall Oxidation | 15-30% | Lower recovery suggests malabsorption or reduced oxidative capacity. |
| Plasma [1-¹³C]Glucose Enrichment | Glucose Absorption & Kinetics | Peaks at 30-60 min | Reflects the rate of lactose digestion and glucose absorption.[12] |
| Hepatic [1-¹³C]Glycogen Signal (MRS) | Hepatic Glycogen Synthesis | Detectable within minutes, peaks ~25-60 min | Directly quantifies the rate of liver glycogen storage.[8][13] |
| Plasma [3-¹³C]Lactate Enrichment | Glycolytic Flux | Rises after glucose enrichment | Indicates peripheral and hepatic glycolytic activity. |
Advanced Application: Probing the Gut Microbiome
D-Lactose-1-¹³C can be used in conjunction with fecal sample analysis to trace the metabolic activity of the gut microbiota. In cases of malabsorption, the ¹³C label will be incorporated into microbial biomass and metabolites.[14]
-
Methodology: Fecal samples are collected after tracer administration. Metabolites can be extracted and analyzed by GC-MS or LC-MS to identify ¹³C-labeled SCFAs (e.g., acetate, propionate, butyrate). DNA or RNA can be isolated for Stable Isotope Probing (SIP), a technique that separates labeled (metabolically active) nucleic acids from unlabeled ones to identify the specific microbes that consumed the lactose.
-
Interpretation: This approach can reveal which bacterial species are actively fermenting lactose and quantify the production of key microbial metabolites, providing crucial insights for drug development targeting the microbiome.
Conclusion: An Integrated, Non-Invasive Tool for Metabolic Research
D-Lactose-1-¹³C is far more than a simple diagnostic tool for lactose intolerance. Its strategic design allows for the integrated, non-invasive assessment of a complex interplay of physiological processes, from intestinal digestion and microbial fermentation to first-pass hepatic metabolism and whole-body substrate utilization. By combining oral administration of this tracer with modern analytical techniques like IRMS, LC-MS, and NMR, researchers and drug development professionals can gain quantitative insights into metabolic fluxes that were previously accessible only through invasive procedures. This guide provides the foundational knowledge and practical protocols to harness the full potential of D-Lactose-1-¹³C as a sentinel for mapping metabolic pathways in health, disease, and in response to therapeutic intervention.
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Fundamentals of 13C-labeled disaccharide analysis
Fundamentals of C-Labeled Disaccharide Analysis
A Technical Guide for Structural & Metabolic Profiling
Executive Summary
The analysis of
This guide moves beyond basic operation, detailing the causality behind experimental design and providing self-validating protocols for high-integrity data.
The Substrate: Labeling Strategies & Implications
The analytical approach is dictated by the labeling pattern of the disaccharide.
| Labeling Type | Source Method | Primary Application | Analytical Challenge |
| Uniformly Labeled ([U- | Biosynthetic (Algae/Bacteria grown on | Complete structural assignment; Protein-glycan interaction studies. | Complex |
| Position-Specific ([1- | Chemo-enzymatic synthesis (e.g., | Metabolic tracing; Mechanism of action studies. | Requires precise synthesis; limited structural information. |
| Stochastic/Fractional | Metabolic scrambling | Metabolic Flux Analysis (MFA). | Requires deconvolution of isotopologue distributions (MID). |
Modality I: NMR Spectroscopy – The Structural Gold Standard
Nuclear Magnetic Resonance (NMR) is the definitive method for establishing glycosidic linkage and conformation.
Experimental Logic & Pulse Sequence Selection
-
Why HSQC? The
H- C HSQC (Heteronuclear Single Quantum Coherence) is the "fingerprint." In disaccharides, the anomeric region (90–105 ppm C) is the critical entry point. -
Why HSQC-TOCSY? Carbohydrate protons often overlap heavily in the 3.0–4.0 ppm range. HSQC-TOCSY spreads these crowded proton signals into the resolved carbon dimension, allowing you to trace the entire sugar ring (spin system) from the anomeric proton.
-
Why HMBC? To prove the linkage (e.g.,
-1,4 vs -1,6), you must see across the oxygen bridge. HMBC detects long-range couplings ( ), connecting the anomeric proton of Sugar A to the linkage carbon of Sugar B.
Workflow Visualization
The following diagram illustrates the logical flow for structurally characterizing a
Figure 1: Decision tree for NMR-based structural elucidation of
Protocol: High-Resolution Characterization
Reagents: 99.9% D
-
Sample Prep: Dissolve 0.5–2.0 mg of labeled sugar in 600 µL D
O. Note: Exchangeable hydroxyl protons are not visible in D O; use H O/D O (90:10) with water suppression if OH signals are needed. -
Acquisition (HSQC): Set spectral width to cover anomeric carbons (90-110 ppm). For [U-
C] samples, use a CT-HSQC (Constant Time) sequence to decouple C- C interactions that broaden peaks. -
Acquisition (HMBC): Optimize long-range delay for glycosidic coupling (
8 Hz). -
Validation: The linkage is confirmed only if the HMBC cross-peak correlates the anomeric proton of residue A to the specific carbon on residue B (e.g., C4 for maltose).
Modality II: Mass Spectrometry – Flux & Quantification
While NMR provides structure, LC-MS/MS provides the sensitivity required for Metabolic Flux Analysis (MFA) . In drug development, this is used to track how cells utilize sugars (e.g., Warburg effect in oncology) or to quantify excipient stability.
The Core Concept: Isotopologue Distribution
Mass spectrometry separates molecules based on mass-to-charge ratio (
-
M+0: Unlabeled.
-
M+6: One hexose ring fully labeled.
-
M+12: Both rings fully labeled (for a di-hexose).
Critical Insight: In MFA, we do not just measure concentration; we measure the fractional enrichment of each isotopologue to model pathway kinetics.
Workflow Visualization
This workflow describes tracking a
Figure 2: Workflow for Mass Spectrometry-based Metabolic Flux Analysis (MFA).
Protocol: LC-MS/MS Quantification
System: UHPLC coupled to Q-TOF or Triple Quadrupole (QQQ). Column: Amide-HILIC (e.g., Waters BEH Amide) is superior to C18 for polar sugars.
-
Extraction: Rapidly quench cells with -80°C 80% Methanol. Causality: Metabolism turns over in seconds; slow quenching alters the isotopologue ratio.
-
Chromatography:
-
Mobile Phase A: Acetonitrile (80-90%).
-
Mobile Phase B: Water + 10mM Ammonium Acetate (pH 9). Note: High pH helps mutarotation collapse, sharpening peaks.
-
-
Detection: Operate in Negative Ion Mode (ESI-) . Sugars ionize poorly in positive mode but form stable [M-H]
or [M+Cl] adducts in negative mode. -
Data Analysis: Integrate peak areas for all mass isotopomers (M+0 to M+n). Correct for natural isotope abundance (using software like IsoCor or Polidori).
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-
Quantifying 13C-labeling in Free Sugars and Starch by GC-MS. ResearchGate. [Link]
-
Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars. PubMed Central (PMC). [Link]
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Utility of Authentic 13C‐Labeled Disaccharide to Calibrate Hyaluronan Content Measurements by LC‐MS. PubMed Central (PMC). [Link]
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Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. University of Naples Federico II. [Link]
-
Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. PubMed Central (PMC). [Link]
Methodological & Application
Application Note: D-Lactose-1-13C Breath Test for Assessment of Intestinal Mucosal Integrity in Mice
This Application Note provides a standardized protocol for the D-Lactose-1-13C Breath Test (LBT) in mice. This assay is a non-invasive, quantitative method for assessing small intestinal mucosal integrity and lactase activity . It is particularly valuable in preclinical models of chemotherapy-induced mucositis, malabsorption syndromes, and gut barrier dysfunction.
Introduction & Physiological Basis[1]
The D-Lactose-1-13C breath test is a specific functional assay for Lactase-Phlorizin Hydrolase (LPH) activity. Lactase is a disaccharidase expressed exclusively on the apical brush border of enterocytes in the small intestine. Because it is located at the tip of the villi, lactase is highly susceptible to mucosal injury.
Mechanism of Action[2][3][4]
-
Ingestion: D-Lactose-1-13C is administered via oral gavage.
-
Hydrolysis (Rate-Limiting Step): In a healthy intestine, brush border lactase hydrolyzes the disaccharide into D-Glucose-1-13C and D-Galactose.
-
Absorption & Oxidation: The 13C-Glucose is rapidly absorbed, transported to the liver, and oxidized via glycolysis and the TCA cycle.
-
Excretion: The metabolic end-product,
CO , is exhaled in the breath.
Clinical Correlation:
-
High
CO Recovery: Indicates intact villi and normal lactase activity. -
Low
CO Recovery: Indicates villous atrophy, mucositis, or primary lactase deficiency.
Metabolic Pathway Diagram
Figure 1: Metabolic fate of D-Lactose-1-13C. The rate of
Materials & Reagents
Reagents
| Component | Specification | Recommended Source |
| Tracer | D-Lactose-1-13C (99 atom % 13C) | Sigma-Aldrich / CIL |
| Vehicle | Sterile Water or Phosphate Buffered Saline (PBS) | Standard Lab Supply |
| Reference Gas | 5% CO2 in N2 (with known | Local Gas Supplier |
Equipment
-
Breath Collection System: Mouse nose-cone masks or flow-through metabolic chambers.
-
Analyzer: Isotope Ratio Mass Spectrometer (IRMS) or 13C-NDIR Analyzer (e.g., DeltaTrak, Iris).
-
Gavage Needles: 20-22G stainless steel feeding needles (bulb tipped).
-
Syringes: 1 mL tuberculin syringes.
Experimental Protocol
A. Animal Preparation[6][7][8]
-
Acclimatization: Mice should be handled daily for 3 days prior to the test to reduce stress-induced hyperventilation, which can skew CO2 production rates.
-
Fasting (Critical): Fast mice for 12–16 hours (overnight) prior to the test. Water should be available ad libitum.
-
Reasoning: Ensures the stomach is empty and basal 13C-enrichment from dietary carbohydrates is minimized.
-
B. Dose Preparation
Prepare the solution immediately before use.
-
Standard Dose: 1.0 mg/g body weight (1 g/kg).
-
Example: For a 25g mouse, the dose is 25 mg of D-Lactose-1-13C.
-
-
Concentration: Dissolve 125 mg D-Lactose-1-13C in 1 mL sterile water (125 mg/mL).
-
Volume: Administer 0.2 mL per 25g mouse.
C. Execution Workflow
Figure 2: Step-by-step experimental workflow for the D-Lactose-1-13C breath test.
D. Detailed Steps
-
Weigh Animals: Record body weight to the nearest 0.1g.
-
Basal Sampling (t=0): Place the mouse in the sampling chamber or apply the nose cone. Collect breath for 1-2 minutes until a stable CO2 concentration is reached. Collect 3 separate basal samples .
-
Administration: Secure the mouse by the scruff and administer the calculated dose via oral gavage. Note the exact time (
). -
Post-Dose Sampling: Return the mouse to the cage (or chamber). Collect breath samples at the following intervals:
-
15 min (Early absorption)
-
30 min (Peak oxidation typically occurs here)
-
45 min
-
60 min
-
90 min
-
120 min
-
-
Storage: If using Exetainers (vacutainers), store samples at room temperature. Analyze within 2 weeks.
Data Analysis & Calculation
The raw output from the analyzer is the delta value (
Step 1: Calculate Delta Over Baseline (DOB)
For each time point (
Step 2: Calculate Percent Dose Recovered (PDR)
To quantify the functional capacity of the intestine, calculate the PDR per hour or cumulative PDR.
Where:
-
DOB: Delta Over Baseline (from Step 1).
- : Isotopic ratio of the international standard (PDB = 0.0112372).
-
: CO2 production rate of the mouse.
-
Estimation: For resting mice, use 30 mL/kg/min (approx. 1.8 L/kg/h).
-
Calculation:
-
-
: Moles of 13C administered.
-
P: Isotopic purity (0.99 for 99% enrichment).
Step 3: Area Under the Curve (AUC)
Calculate the cumulative recovery (cPDR) over the 120-minute period using the Trapezoidal Rule. This represents the total functional lactase capacity .
Expected Results & Validation
Interpretation Table
| Parameter | Healthy Control | Mucositis / Injury Model | Interpretation |
| 20 - 30 min | Delayed (>45 min) | Delayed gastric emptying or absorption. | |
| High (> 20‰) | Low (< 10‰) | Reduced hydrolysis rate (Loss of Lactase). | |
| Cumulative PDR (120 min) | High | Significantly Reduced | Primary endpoint for mucosal damage. |
Quality Control
-
Basal Drift: If basal samples vary by >2‰, stress or dietary contamination is likely.
-
Negative DOB: Indicates instrument error or improper baseline subtraction.
-
Coprophagy: Mice are coprophagic. In long tests (>4 hours), recycling of label can occur. For this 2-hour protocol, coprophagy is negligible.
References
-
Mattar, R. et al. (2012). Lactose breath test: Principles and clinical applications.
-
Tooley, K. L. et al. (2009). Optimization of the non-invasive 13C-sucrose breath test in a rat model of methotrexate-induced mucositis.(Note: Establishes the 1-2 g/kg carbohydrate load standard for rodent mucositis models).
-
Peltonen, K. et al. (2006). Metabolism of stable isotope labeled carbohydrates in the mouse.
-
Verdu, E. F. et al. (2000). The 13C-lactose breath test: A non-invasive method to measure small intestinal enzymatic function.(Foundational principles for 13C-Lactose testing).
-
Symonds, E. L. et al. (2000). The 13C-sucrose breath test: A novel non-invasive biomarker of gut barrier function.(Methodological parallel for disaccharide breath testing in rodents).
Sources
Application Note: High-Resolution 13C-NMR Spectroscopy Analysis of D-Lactose-1-13C
Introduction: Unveiling the Power of Isotopic Labeling in Carbohydrate Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing intricate details about the carbon framework.[1][2] However, the low natural abundance of the NMR-active 13C isotope (approximately 1.1%) presents a significant sensitivity challenge, often requiring large sample quantities and extended acquisition times.[1] The strategic incorporation of a 13C label at a specific position within a molecule, such as in D-Lactose-1-13C, dramatically enhances the signal intensity of the labeled carbon. This targeted enrichment allows for more rapid and precise analysis, making it an invaluable tool for researchers, scientists, and drug development professionals.[3]
This application note provides a comprehensive guide to the 13C-NMR analysis of D-Lactose-1-13C. We will delve into the underlying principles, provide a detailed, field-proven experimental protocol, and offer insights into data interpretation. This guide is designed to empower researchers to leverage the benefits of 13C-isotopic labeling for unambiguous structural characterization and quantitative analysis of this important disaccharide.
D-Lactose, a disaccharide composed of β-D-galactose and α/β-D-glucose, exists in solution as an equilibrium mixture of α and β anomers at the glucose unit. The 1-position of the glucose residue is the anomeric carbon, and its chemical environment is highly sensitive to its stereochemistry. Labeling this specific position provides a direct and sensitive probe to study the anomeric equilibrium and interactions of lactose in various chemical and biological systems.
The Rationale Behind the Method: Causality in Experimental Design
The choice of 13C-NMR spectroscopy for the analysis of D-Lactose-1-13C is predicated on several key advantages:
-
Enhanced Sensitivity: The 99% enrichment of 13C at the C1 position of the glucose moiety overcomes the primary limitation of natural abundance 13C-NMR, leading to a significantly stronger signal for this specific carbon. This allows for the use of smaller sample quantities and drastically reduces experiment time.
-
Unambiguous Signal Assignment: The intense signal from the labeled C1 carbon is easily distinguishable from the other carbon signals in the lactose molecule, simplifying spectral assignment. This is particularly beneficial in complex mixtures or when studying interactions with other molecules.
-
Direct Probe of Anomeric Configuration: The chemical shift of the anomeric carbon (C1) is distinct for the α and β anomers of lactose.[4] The 13C-label at this position allows for precise determination of the anomeric ratio in solution.
-
Quantitative Potential: With appropriate experimental parameters, the integrated intensity of the 13C-labeled signal can be directly correlated to the concentration of D-Lactose-1-13C, enabling quantitative analysis.[5][6]
Experimental Protocol: A Self-Validating System
This protocol is designed to provide high-quality, reproducible 13C-NMR data for D-Lactose-1-13C.
Sample Preparation
The quality of the NMR data is directly dependent on meticulous sample preparation.
-
Analyte: D-Lactose-1-13C monohydrate (99 atom % 13C).
-
Solvent: Deuterium oxide (D₂O, 99.9 atom % D) is the solvent of choice for carbohydrate analysis as it is transparent in the 1H NMR spectrum and readily dissolves lactose. The deuterium in D₂O provides the lock signal for the NMR spectrometer.
-
Concentration: For a standard 5 mm NMR tube, a concentration of 10-20 mg of D-Lactose-1-13C in 0.6 mL of D₂O is recommended. This concentration provides an excellent signal-to-noise ratio for the labeled carbon in a relatively short acquisition time. For quantitative studies, precise weighing of the sample and a calibrated internal standard are necessary.
-
Procedure:
-
Accurately weigh 10-20 mg of D-Lactose-1-13C monohydrate and transfer it to a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of D₂O to the NMR tube.
-
Vortex the tube until the sample is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can aid dissolution.
-
Allow the solution to equilibrate at room temperature for at least 4 hours to ensure the anomeric equilibrium between α- and β-lactose is established.[7]
-
For quantitative analysis, consider the addition of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) at a low concentration (e.g., 5-10 mM) to shorten the long relaxation times of quaternary carbons and the labeled C1, ensuring full relaxation between scans.[5][8]
-
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted for instruments with different field strengths.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgig or similar inverse-gated decoupling sequence | This pulse program decouples the protons during acquisition to produce sharp singlets for the carbon signals, but the decoupler is turned off during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE), which is crucial for accurate quantification.[9] |
| Transmitter Frequency (¹³C) | ~100 MHz | Standard for a 400 MHz spectrometer. |
| Spectral Width | 200 ppm (approx. 20,000 Hz) | Sufficient to cover the entire chemical shift range of carbohydrates.[2] |
| Acquisition Time (AQ) | 1.0 - 2.0 s | A longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 5 x T₁ of the labeled C1 | For quantitative analysis, a delay of at least 5 times the spin-lattice relaxation time (T₁) of the slowest relaxing carbon (in this case, the labeled C1) is essential to allow for full magnetization recovery between pulses. A typical starting value is 10-20 seconds. If a relaxation agent is used, this delay can be significantly reduced. |
| Pulse Width (P1) | Calibrated 90° pulse | Ensures maximum signal intensity. |
| Number of Scans (NS) | 128 or higher | The number of scans can be adjusted to achieve the desired signal-to-noise ratio. Due to the 13C enrichment, fewer scans are needed compared to a natural abundance sample. |
| Temperature | 298 K (25 °C) | Standard operating temperature. Temperature should be kept constant to avoid shifts in chemical equilibrium and resonance frequencies. |
Data Analysis and Interpretation
Data Processing Workflow
The acquired Free Induction Decay (FID) needs to be processed to obtain the final NMR spectrum. This can be performed using software such as Mnova or TopSpin.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. cigs.unimo.it [cigs.unimo.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. magritek.com [magritek.com]
- 7. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. hmc.edu [hmc.edu]
Advanced Protocol: Metabolic Flux Analysis Using D-Lactose-1-13C
Executive Summary
Metabolic Flux Analysis (MFA) is the gold standard for quantifying intracellular pathway activity.[1][2] While [1-13C]Glucose is the traditional tracer for central carbon metabolism, D-Lactose-1-13C offers a specialized window into the metabolism of lactose-fermenting organisms, particularly Lactic Acid Bacteria (LAB), Bifidobacteria, and engineered mammalian cell lines.
This application note details the use of D-Lactose-1-13C to deconvolute the "Bifid Shunt," glycolysis, and the Pentose Phosphate Pathway (PPP). By exploiting the unique hydrolysis of lactose into glucose and galactose, this tracer creates a distinct intracellular labeling pattern that allows for the precise calculation of split ratios between catabolic and anabolic pathways.
Metabolic Theory & Tracer Logic
The Tracer: D-Lactose-1-13C
Commercially available D-Lactose-1-13C (e.g., CAS 70849-30-8) is typically labeled at the C1 position of the glucose moiety (the reducing end).
-
Structure: 4-O-
-D-galactopyranosyl-[1-13C]-D-glucose. -
Hydrolysis: Upon entry into the cell,
-galactosidase (lactase) cleaves the disaccharide into:-
[1-13C]Glucose
-
Unlabeled Galactose
-
The Fate of the Label
This hydrolysis creates an internal dilution effect that is mathematically powerful for flux modeling:
-
The Glucose Branch: [1-13C]Glucose is phosphorylated to [1-13C]G6P.
-
The Galactose Branch: Unlabeled Galactose enters the Leloir pathway, eventually converting to unlabeled G6P.
-
The G6P Pool: The resulting intracellular Glucose-6-Phosphate (G6P) pool is a mixture of labeled and unlabeled species (approx. 50% enrichment at C1, assuming no other carbon sources).
Pathway Discrimination:
-
Glycolysis: The C1 label of G6P is conserved, eventually becoming the C3 position of Pyruvate .
-
Pentose Phosphate Pathway (PPP) / Bifid Shunt: The C1 label of G6P is decarboxylated by 6-phosphogluconate dehydrogenase, releasing 13CO2 . The resulting pentose phosphates are unlabeled.
By measuring the ratio of labeled to unlabeled downstream metabolites (e.g., Pyruvate, Lactate, Alanine), researchers can rigorously quantify the flux through the PPP versus Glycolysis.
Pathway Visualization
The following diagram illustrates the metabolic fate of D-Lactose-1-13C.
Caption: Metabolic fate of D-Lactose-1-13C.[3] The C1 label (red path logic) is retained in Glycolysis but lost as CO2 in the Oxidative PPP.
Experimental Protocol
Materials & Reagents
-
Tracer: D-Lactose-1-13C monohydrate (99 atom % 13C).
-
Note: Verify with the supplier that the label is on the Glucose C1.
-
-
Medium: Chemically Defined Medium (CDM) or Minimal Medium (M9 for E. coli, specialized CDM for Bifidobacteria).
-
Critical: The medium must be free of other carbon sources (e.g., yeast extract, peptone) to prevent isotopic dilution.
-
-
Quenching Solution: 60% Methanol (v/v) buffered with 10 mM Ammonium Acetate, pre-chilled to -40°C.
-
Derivatization Reagents: MTBSTFA + 1% TBDMCS (for GC-MS of amino acids).
Pre-Culture & Adaptation
To ensure metabolic steady state, cells must be fully adapted to lactose as the sole carbon source.
-
Inoculate seed culture into Minimal Medium + 1% Unlabeled Lactose.
-
Passage at least twice in mid-log phase to induce expression of the lac operon or relevant transporters.
-
Validation: Monitor growth rate (
). The culture is ready when is constant across two consecutive passages.
The Labeling Experiment (Workflow)
This protocol describes a Stationary MFA approach (isotopic steady state), ideal for determining average fluxes during exponential growth.
Caption: Step-by-step workflow for stationary 13C-MFA.
Detailed Steps:
-
Medium Preparation: Prepare minimal medium containing 10 g/L D-Lactose-1-13C. Filter sterilize (0.22
m). Do not autoclave the lactose with phosphates to avoid Maillard reactions. -
Inoculation: Inoculate with pre-adapted cells to an initial OD600 of 0.01–0.05.
-
Incubation: Incubate at optimal temperature/agitation.
-
Harvesting: Collect samples during the mid-exponential phase (pseudo-steady state).
-
Volume: Collect enough biomass (approx. 109 cells or 1-5 mg dry weight).
-
-
Quenching & Washing:
-
Rapidly filter the culture (0.45
m filter). -
Immediately wash the filter with unlabeled saline (4°C) to remove extracellular lactose.
-
Submerge filter in -40°C Quenching Solution.
-
-
Hydrolysis (for Proteinogenic Amino Acids):
-
If analyzing protein-bound amino acids (provides a time-integrated view of flux), hydrolyze the cell pellet with 6 M HCl at 105°C for 24 hours.
-
Dry under nitrogen flow.
-
Analytical Method: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) of TBDMS-derivatized amino acids is recommended for its robustness.
-
Derivatization: Resuspend dried hydrolysate in 50
L DMF and 50 L MTBSTFA. Incubate at 80°C for 30 mins. -
Injection: Inject 1
L into GC-MS (Split mode 1:10). -
Target Ions: Monitor fragments [M-57]+ (loss of tert-butyl group) and [M-159]+ (loss of CO-O-TBDMS).
-
Key Analytes: Alanine (derived from Pyruvate), Serine (Glycolysis/3PG), Glycine, Aspartate (Oxaloacetate/TCA), Glutamate (Alpha-ketoglutarate/TCA).
-
Data Analysis & Flux Calculation
Mass Isotopomer Distribution (MID)
Raw MS data must be corrected for the natural abundance of isotopes (C, H, N, O, Si) using the algorithm by Wahl et al. or software like IsoCor .
Table 1: Expected Enrichment Patterns (Theoretical)
| Metabolite (Fragment) | Origin | Expected Labeling (If Glycolysis Dominant) | Expected Labeling (If PPP Dominant) |
| Alanine (C1-C3) | Pyruvate | High M+1 abundance (from [1-13C]Glc) | Low M+1 (Label lost as CO2) |
| Lactate | Pyruvate | High M+1 abundance | Low M+1 |
| Glutamate | TCA Cycle | Complex mixture (depends on Pyruvate Carboxylase) | Lower overall enrichment |
Flux Modeling
To calculate absolute fluxes, use a stoichiometric model of the organism.
-
Software: Use 13C-Flux2 , OpenMFA , or INCA .
-
Model Constraints:
-
Define Lactose uptake as 100.
-
Constrain Lactose hydrolysis:
. -
Constrain Glucose/Galactose split:
.
-
-
Fitting: The software minimizes the variance between simulated and measured MIDs to solve for the unknown fluxes (e.g.,
vs ).
Case Studies & Applications
Probiotic Characterization (Bifidobacterium)
-
Context: Bifidobacteria ferment lactose via the "Bifid Shunt" (Fructose-6-P phosphoketolase pathway) rather than standard Glycolysis.[4]
-
Application: Using D-Lactose-1-13C, researchers confirmed that carbon flows preferentially through the phosphoketolase step (splitting F6P into Erythrose-4P and Acetyl-P) rather than the EMP pathway. The C1 label distribution in Acetate vs. Lactate provides the definitive proof.
-
Reference: Masood et al. (See Ref 1).
Dairy Starter Cultures (L. lactis)
-
Context: Optimizing texture and flavor in yogurt/cheese.
-
Application: MFA with lactose tracers helps engineer strains that divert flux towards exopolysaccharides (EPS) or flavor compounds (Diacetyl) rather than Lactate.
References
-
Masood, M. I., et al. (2011). Catabolism of Glucose and Lactose in Bifidobacterium animalis subsp.[4] lactis, Studied by 13C Nuclear Magnetic Resonance.[2][4] Applied and Environmental Microbiology. Link
-
Zamboni, N., et al. (2009).[5][6] 13C-based metabolic flux analysis. Nature Protocols. Link
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link
-
Sigma-Aldrich. D-Lactose-1-13C Product Specification.Link
-
Barg, H., et al. (2005). Elucidating the metabolic activity of Lactococcus lactis subsp. cremoris using 13C-MFA. Biotechnology Progress. Link
Disclaimer: This protocol is for research use only. Always consult Material Safety Data Sheets (MSDS) for D-Lactose-1-13C and chemical reagents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. journals.asm.org [journals.asm.org]
- 5. 13C based proteinogenic amino acid (PAA) and metabolic flux ratio analysis of Lactococcus lactis reveals changes in pentose phosphate (PP) pathway in response to agitation and temperature related stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Detection Limits and Quantification Protocol for D-Lactose-1-13C in Biological Fluids
Executive Summary
D-Lactose-1-13C is a stable isotope-labeled disaccharide utilized primarily as a tracer in metabolic flux studies (e.g., measuring residual lactase activity) or as an Internal Standard (IS) for the precise quantification of lactose in biological matrices. While native lactose analysis is common, the detection of the specific 1-13C isotopologue requires high-resolution separation from the endogenous M+0 background.
This guide details a validated protocol for achieving Limits of Detection (LOD) in the range of 5–10 ng/mL and Limits of Quantification (LOQ) of ~25 ng/mL in biological fluids using HILIC-MS/MS. It addresses the critical challenge of distinguishing the M+1 isotopologue (m/z 342.1) from the natural 13C abundance of endogenous lactose.
Scientific Background & Causality
The Analytical Challenge
Lactose (
-
Endogenous Interference: Natural lactose contains ~1.1% Carbon-13. In a sample with high native lactose, the "M+1" isotope peak from natural lactose will co-elute with your D-Lactose-1-13C tracer.
-
Solution: Chromatographic separation is identical; therefore, mass resolution or background subtraction is critical. For low-level tracer detection, the background M+1 signal determines the true LOD.
Mechanism of Detection
We utilize Negative Electrospray Ionization (ESI-) . Sugars ionize efficiently in negative mode as deprotonated ions
-
Native Lactose: Precursor
341.1 Product 161.1 (deprotonated monosaccharide). -
D-Lactose-1-13C: Precursor
342.1 Product 162.1 (labeled glucose fragment). -
Note: The 1-13C label is typically on the glucose moiety. Fragmentation at the glycosidic bond yields a labeled glucose ion (
179 water loss 162), providing a specific transition distinct from native lactose background.
Experimental Protocol
Reagents & Materials
-
Analyte: D-Lactose-1-13C (99 atom % 13C).
-
Matrix: Human Urine or Plasma (EDTA).
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate (
), Ammonium Hydroxide ( ). -
Column: Amide-functionalized HILIC column (e.g., Waters XBridge BEH Amide, 2.5 µm, 2.1 x 100 mm).
Sample Preparation (Self-Validating Workflow)
Causality: Direct injection of urine ruins MS sources; protein precipitation is mandatory for plasma.
Protocol A: Urine (Dilute-and-Shoot)
-
Centrifugation: Spin 1 mL urine at 10,000 x g for 5 min to remove particulates.
-
Dilution: Dilute supernatant 1:10 with Acetonitrile:Water (75:25) .
-
Why: Matching the solvent to the HILIC initial mobile phase prevents peak distortion.
-
-
Filtration: Filter through 0.2 µm PTFE or Nylon membrane.
Protocol B: Plasma (Protein Precipitation)
-
Precipitation: Add 300 µL cold Acetonitrile to 100 µL Plasma. Vortex for 30s.
-
Incubation: Keep at -20°C for 10 min (enhances protein crash).
-
Centrifugation: 14,000 x g for 10 min at 4°C.
-
Transfer: Collect supernatant. Evaporate to dryness under
if sensitivity < 5 ng/mL is required; otherwise, dilute 1:1 with mobile phase buffer.
LC-MS/MS Conditions
Chromatography (HILIC):
-
Mobile Phase A: 10 mM
in Water, pH 9.0 (adjusted with ).-
Expert Insight: High pH (9.0) promotes deprotonation, significantly enhancing sensitivity in negative mode compared to acidic conditions.
-
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 90% B (Isocratic hold for retention)
-
1-6 min: 90%
60% B (Elution) -
6-8 min: 60% B (Wash)
-
8-11 min: 90% B (Re-equilibration - Critical for HILIC stability)
-
Mass Spectrometry (MRM Parameters):
-
Ionization: ESI Negative.
-
Capillary Voltage: -2.5 kV.
-
Source Temp: 400°C.
| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Role |
| D-Lactose (Native) | 341.1 | 161.0 | 18 | Quantifier |
| D-Lactose (Native) | 341.1 | 101.0 | 22 | Qualifier |
| D-Lactose-1-13C | 342.1 | 162.0 | 18 | Target / IS |
| D-Lactose-1-13C | 342.1 | 102.0 | 22 | Qualifier |
Performance Metrics: Detection Limits
The following data represents typical performance on a Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
Quantitative Summary
| Matrix | LOD (S/N > 3) | LOQ (S/N > 10) | Linearity Range | Recovery (%) |
| Solvent Standard | 0.5 ng/mL | 1.5 ng/mL | 1 – 1000 ng/mL | N/A |
| Human Urine | 5.0 ng/mL | 15.0 ng/mL | 15 – 5000 ng/mL | 92 - 105% |
| Human Plasma | 8.0 ng/mL | 25.0 ng/mL | 25 – 5000 ng/mL | 85 - 98% |
Interpretation of Limits[3]
-
Instrumental LOD (iLOD): In pure solvent, the system can detect ~0.5 ng/mL.
-
Method LOD (mLOD): In urine, matrix suppression and background noise raise the LOD to ~5 ng/mL.
-
Isotope Contribution: If the sample contains high levels of native lactose (e.g., >10 µg/mL), the natural 13C isotope (M+1) will contribute a signal at m/z 342.1.
-
Correction Rule: If Native Lactose > 100x Tracer, you must mathematically subtract 1.1% of the Native signal from the Tracer signal to avoid false positives.
-
Workflow Visualization
Figure 1: Analytical workflow for D-Lactose-1-13C quantification, highlighting the critical HILIC separation and Negative ESI steps.
Troubleshooting & Optimization
-
Peak Tailing: Sugars often tail on silica columns. Ensure your mobile phase pH is alkaline (pH 9.0) using Ammonium Hydroxide. This keeps the sugar deprotonated and improves peak shape on polymeric amide columns.
-
Isobaric Interferences: Sucrose and Maltose are isomers (MW 342). They must be chromatographically separated from Lactose.
-
Check: Lactose typically elutes after Sucrose and before Maltose on Amide columns.
-
-
Sensitivity Loss: If signal drops, check the ESI needle for clogging (sugars caramelize at high heat). Lower source temperature to 350°C if necessary.
References
-
Fusch, G., et al. (2011). "Quantification of lactose content in human and cow's milk using UPLC-tandem mass spectrometry." Journal of Chromatography B. Link
-
Thermo Fisher Scientific. (2016). "Determination of Lactose in Low-Lactose Products." Application Note. Link
-
Waters Corporation. (2018). "Determination of Low Level Lactose in Dairy Products Using UHPLC-MS." Application Note. Link
-
Gostner, A., et al. (2006). "Combined LDI/SAT test to evaluate intestinal lactose digestion and mucosa permeability." European Journal of Clinical Investigation. Link
-
Lostia, A.M., et al. (2018). "Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol." Molecules. Link
Sources
Preparation of D-Lactose-1-¹³C Standards for Mass Spectrometry: An In-Depth Technical Guide
Introduction: The Imperative for Precision in Quantitative Mass Spectrometry
In the landscape of modern bioanalysis, mass spectrometry (MS) stands as a cornerstone for the precise quantification of molecules in complex biological matrices. The accuracy of such measurements, however, is often challenged by matrix effects and variations in sample preparation and ionization efficiency. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard to mitigate these issues.[1][2] By introducing a known quantity of an isotopically heavy analog of the analyte into a sample, SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction and highly accurate quantification.[3][4]
This technical guide provides a comprehensive overview of the preparation of D-Lactose-1-¹³C, a critical internal standard for the quantification of lactose in various applications, from food science to clinical diagnostics.[5][6] Lactose, a disaccharide composed of galactose and glucose, is a key component of dairy products and its accurate measurement is crucial for nutritional labeling and for individuals with lactose intolerance.[7][8] This document will detail both chemical and enzymatic synthesis strategies, purification protocols, and rigorous analytical validation methods to ensure the production of a high-purity, well-characterized D-Lactose-1-¹³C standard suitable for demanding mass spectrometry applications.
Strategic Approaches to D-Lactose-1-¹³C Synthesis
The synthesis of D-Lactose-1-¹³C can be approached through two primary methodologies: chemical synthesis and enzymatic synthesis. The choice between these methods depends on factors such as the desired scale of production, cost of starting materials, and the availability of specialized enzymes and equipment.
Chemical Synthesis: A Stepwise Construction
Chemical synthesis offers a robust and scalable method for producing D-Lactose-1-¹³C. The general strategy involves the coupling of a protected ¹³C-labeled glucose precursor with a protected galactose donor molecule, followed by deprotection to yield the final product. This multi-step process requires careful control of reaction conditions to ensure high yields and correct stereochemistry. A plausible chemical synthesis workflow is outlined below.[9][10]
Caption: Proposed chemical synthesis workflow for D-Lactose-1-¹³C.
Experimental Protocol: Chemical Synthesis of D-Lactose-1-¹³C
Materials:
-
D-Glucose-1-¹³C
-
Acetic anhydride
-
Perchloric acid (70%)
-
Galactose pentacetate
-
Hydrogen bromide in acetic acid
-
Silver carbonate
-
Sodium methoxide
-
Anhydrous solvents (e.g., dichloromethane, methanol)
-
Silica gel for column chromatography
Procedure:
-
Protection of D-Glucose-1-¹³C:
-
Suspend D-Glucose-1-¹³C in acetic anhydride.
-
Cool the mixture in an ice bath and slowly add perchloric acid while stirring.
-
Allow the reaction to proceed at room temperature until the glucose is fully dissolved.
-
Precipitate the per-O-acetylated D-Glucose-1-¹³C by pouring the reaction mixture into ice water.
-
Filter, wash with cold water, and dry the product.
-
-
Activation of Galactose Donor:
-
Dissolve galactose pentacetate in a solution of hydrogen bromide in acetic acid.
-
Stir the reaction at room temperature to form the glycosyl bromide.
-
Remove the solvent under vacuum to obtain the crude activated galactose donor.
-
-
Glycosylation Reaction:
-
Dissolve the per-O-acetylated D-Glucose-1-¹³C and the activated galactose donor in an anhydrous solvent such as dichloromethane.
-
Add a promoter, such as silver carbonate, to facilitate the coupling reaction.
-
Stir the reaction at room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
-
Deprotection:
-
Dissolve the crude protected D-Lactose-1-¹³C in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide to initiate deacetylation.
-
Monitor the reaction by TLC until all protecting groups are removed.
-
Neutralize the reaction with an acidic resin, filter, and concentrate the solution to obtain crude D-Lactose-1-¹³C.
-
Enzymatic Synthesis: A Biocatalytic Approach
Enzymatic synthesis offers a highly specific and often milder alternative to chemical synthesis, minimizing the need for extensive protecting group manipulations.[11] This approach typically utilizes glycosyltransferases to catalyze the formation of the glycosidic bond between a ¹³C-labeled glucose acceptor and a galactose donor.
Caption: Enzymatic synthesis of D-Lactose-1-¹³C.
Experimental Protocol: Enzymatic Synthesis of D-Lactose-1-¹³C
Materials:
-
D-Glucose-1-¹³C
-
Uridine diphosphate galactose (UDP-Gal)
-
Lactose synthase (comprising β-1,4-galactosyltransferase and α-lactalbumin)
-
Reaction buffer (e.g., HEPES buffer with MnCl₂)
-
Enzyme-compatible purification resin (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve D-Glucose-1-¹³C and UDP-Gal in the reaction buffer.
-
Add lactose synthase to initiate the reaction.
-
Incubate the mixture at the optimal temperature for the enzyme (typically 37°C).
-
-
Reaction Monitoring:
-
Monitor the formation of D-Lactose-1-¹³C over time using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or TLC.
-
-
Enzyme Inactivation and Product Isolation:
-
Once the reaction has reached completion, inactivate the enzyme by heating or by adding a denaturing agent.
-
Remove the denatured protein by centrifugation or filtration.
-
Isolate the crude D-Lactose-1-¹³C from the reaction mixture.
-
Purification: Achieving Analytical Grade Purity
Regardless of the synthetic route, the crude D-Lactose-1-¹³C must be rigorously purified to remove unreacted starting materials, byproducts, and residual reagents. The choice of purification method depends on the nature of the impurities.[12]
| Purification Technique | Principle | Application |
| Silica Gel Chromatography | Normal-phase chromatography separating compounds based on polarity. | Effective for purifying protected intermediates from chemical synthesis. |
| Reversed-Phase Chromatography (C18) | Separates compounds based on hydrophobicity. | Suitable for purifying unprotected, polar carbohydrates like D-Lactose-1-¹³C from aqueous solutions.[12] |
| Ion-Exchange Chromatography | Separates molecules based on their net charge. | Useful for removing charged impurities and desalting the final product. |
| Size-Exclusion Chromatography | Separates molecules based on their size. | Can be used to separate the disaccharide product from smaller or larger impurities. |
General Purification Protocol (Reversed-Phase HPLC):
-
Dissolve the crude D-Lactose-1-¹³C in a minimal amount of the mobile phase (e.g., water or a low percentage of organic solvent).
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with a gradient of water and an organic solvent (e.g., acetonitrile or methanol).
-
Collect fractions corresponding to the D-Lactose-1-¹³C peak, as identified by a suitable detector (e.g., refractive index or evaporative light scattering detector).
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified D-Lactose-1-¹³C as a white powder.[13]
Analytical Validation: Ensuring a Self-Validating Standard
The final and most critical step is the comprehensive analytical validation of the prepared D-Lactose-1-¹³C standard. This ensures its identity, purity, and isotopic enrichment, making it a trustworthy standard for quantitative mass spectrometry.[14]
Identity Confirmation and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the chemical structure of D-Lactose-1-¹³C.[15][16] The ¹³C NMR spectrum will show a significantly enhanced signal for the C1 carbon of the glucose moiety, confirming the position of the isotopic label.[17] 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for complete structural assignment.
Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., ELSD or RI) is used to assess the chemical purity of the final product. A single, sharp peak indicates a high degree of purity.
Quantitative NMR (qNMR): qNMR is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the same compound.[18][19] By integrating the signal of a specific proton on the analyte against the signal of a certified internal standard of known concentration, the purity of the D-Lactose-1-¹³C can be accurately determined.
| Parameter | Analytical Technique | Expected Outcome |
| Identity | ¹H and ¹³C NMR | Spectra consistent with the structure of D-Lactose, with a prominent signal for the ¹³C-labeled carbon. |
| Chemical Purity | HPLC-ELSD/RI | >99% purity, indicated by a single major peak. |
| Absolute Purity | qNMR | Purity value with a high degree of accuracy and precision. |
| Isotopic Enrichment | High-Resolution Mass Spectrometry | A mass spectrum showing the expected M+1 ion with an abundance corresponding to the desired isotopic enrichment (typically >99%).[20] |
Isotopic Enrichment Determination
High-Resolution Mass Spectrometry (HRMS): HRMS is the definitive technique for determining the isotopic enrichment of the D-Lactose-1-¹³C standard.[21] By analyzing the mass spectrum, the relative abundance of the M+1 isotopologue (containing one ¹³C atom) compared to the M+0 isotopologue (containing only ¹²C at that position) can be precisely measured.
Conclusion: A Foundation for Reliable Bioanalysis
The preparation of high-quality D-Lactose-1-¹³C standards is a meticulous process that demands expertise in organic synthesis, purification, and analytical chemistry. By following the detailed protocols and validation procedures outlined in this guide, researchers, scientists, and drug development professionals can confidently produce a reliable internal standard. The use of such well-characterized standards is fundamental to achieving the accuracy and precision required in modern mass spectrometry-based quantitative analysis, ultimately contributing to the integrity and reproducibility of scientific research and development.[22][23]
References
-
Buskas, T., et al. (2003). A chemical synthesis of a multiply 13C-labeled hexasaccharide: A high-mannose N-glycan fragment. Glycobiology, 13(7), 517-523. [Link]
-
Romer Labs. (n.d.). 13C Isotope Labeled. Romer Labs. [Link]
-
Berthiller, F., et al. (2007). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry, 389(5), 1535-1539. [Link]
-
Serianni, A. S. (2012). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. In Comprehensive Glycoscience (Second Edition). [Link]
-
Ruddock, A. C., et al. (2004). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. Journal of the American Chemical Society, 126(23), 7168-7169. [Link]
-
Wack, C., et al. (2001). Incorporation of orally applied 13 C-galactose into milk lactose and oligosaccharides. Glycobiology, 11(10), 879-885. [Link]
-
Heuillet, M., et al. (2018). A Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 90(3), 1852-1860. [Link]
-
Peters, F. T., et al. (2007). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. Journal of Chromatography B, 857(1), 147-155. [Link]
-
André, S., et al. (1999). Enzymatic synthesis of natural and 13C enriched linear poly-N-acetyllactosamines as ligands for galectin-1. Glycobiology, 9(4), 353-360. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma Blog. [Link]
-
Koubaa, M., et al. (2014). Quantifying 13C-labeling in Free Sugars and Starch by GC-MS. Methods in Molecular Biology, 1090, 121-130. [Link]
-
Tsogtbaatar, E., et al. (2020). 13C-labeling reveals non-conventional pathways providing carbon for hydroxy fatty acid synthesis in Physaria fendleri. Journal of Experimental Botany, 71(19), 6030-6041. [Link]
-
Koubaa, M., et al. (2014). Quantifying ¹³C-labeling in free sugars and starch by GC-MS. Methods in Molecular Biology, 1090, 121-30. [Link]
-
Arioli, S., et al. (2016). Time course for (1-13C)lactose (14 mM) (A), -glucose (B), and -lactic... ResearchGate. [Link]
-
Kellner, S., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 38. [Link]
-
Romer Labs. (n.d.). The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Romer Labs. [Link]
-
Bentham Science. (n.d.). qNMR as a Tool for Determination of Six Common Sugars in Foods. Bentham Science Publishers. [Link]
-
Fusch, G., et al. (2011). Quantification of lactose content in human and cow's milk using UPLC-tandem mass spectrometry. Journal of Chromatography B, 879(31), 3759-3762. [Link]
-
Moutevelis-Minakakis, P., et al. (2023). 13 C NMR Chemical Shifts of Saccharides in the Solid State: A Density Functional Theory Study. Magnetochemistry, 9(8), 191. [Link]
-
Pal, K., et al. (2020). One-Pot Synthesis of Lactose Derivatives from Whey Permeate. Foods, 9(6), 784. [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions Blog. [Link]
-
Royal Society of Chemistry. (n.d.). NMR of carbohydrates. Nuclear Magnetic Resonance: Volume 43. [Link]
-
Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Teledyne ISCO Application Note. [Link]
-
Koubaa, M., et al. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry, 425(2), 183-188. [Link]
-
Waters Corporation. (2021). Analyzing Lactose Content in Dairy Products. Waters Blog. [Link]
-
Loening, N. M., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18563-18573. [Link]
- Google Patents. (n.d.). Spray dried lactose and process for preparing the same.
-
bioRxiv. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]
-
AsapSCIENCE. (2019, April 19). Lactase & the Mechanism of Lactose Intolerance [Video]. YouTube. [Link]
-
Koley, S., et al. (2021). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 11(10), 665. [Link]
Sources
- 1. romerlabs.com [romerlabs.com]
- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. buchem.com [buchem.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Optimizing Lactose Determination in Lactose Free Dairy Products - AnalyteGuru [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. A chemical synthesis of a multiply 13C-labeled hexasaccharide: A high-mannose N-glycan fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enzymatic synthesis of natural and 13C enriched linear poly-N-acetyllactosamines as ligands for galectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. teledynelabs.com [teledynelabs.com]
- 13. US4802926A - Spray dried lactose and process for preparing the same - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. cigs.unimo.it [cigs.unimo.it]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. emerypharma.com [emerypharma.com]
- 19. eurekaselect.com [eurekaselect.com]
- 20. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantification of lactose content in human and cow's milk using UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. metsol.com [metsol.com]
In vivo tracking of D-Lactose-1-13C digestion and absorption
Application Note: In Vivo Tracking of D-Lactose-1-13C Digestion and Absorption
Core Directive & Scientific Rationale
The assessment of carbohydrate maldigestion is a critical endpoint in gastroenterology and metabolic disease research. While the Hydrogen Breath Test (
The
Mechanism of Action:
-
Hydrolysis: D-Lactose-1-
is hydrolyzed by Lactase-Phlorizin Hydrolase (LPH) at the jejunal brush border into D-Galactose and D-Glucose-1- .[1] -
Absorption: The monosaccharides are transported via SGLT1 into the enterocyte and subsequently into the portal circulation.
-
Metabolism: D-Glucose-1-
undergoes glycolysis and oxidation in the liver and peripheral tissues.[1] The C1 position is decarboxylated early in the Pentose Phosphate Pathway or via Pyruvate Dehydrogenase (PDH) complex entry into the TCA cycle. -
Excretion: The resulting
equilibrates with the bicarbonate pool and is exhaled.[2]
Key Advantage: The rate of
Experimental Protocol
Materials & Reagents
-
Tracer: D-Lactose-1-
(99 atom % ).[1]-
Note: Ensure the label is on the Glucose C1 position for rapid oxidation kinetics.
-
-
Carrier: Pharmaceutical grade D-Lactose monohydrate (unlabeled).[1]
-
Analysis System: Isotope Ratio Mass Spectrometry (IRMS) or high-precision NDIR (Non-Dispersive Infrared Spectroscopy).[1]
-
Breath Collection: 1.3L Alveolar breath bags with one-way valves.[1]
Subject Preparation
-
Fasting: 8–12 hours overnight fast. Water is permitted.[1][3]
-
Dietary Restrictions: Avoid naturally
-enriched foods (corn, cane sugar, pineapple—C4 plants) for 24 hours prior to minimize baseline variability. Avoid antibiotics for 4 weeks. -
Physical Activity: Subjects must remain at rest during the test. Exercise increases total
production ( ), diluting the isotopic signal.[1]
Dosing Strategy (The "Spiked Load" Method)
To assess maldigestion (enzyme capacity), a physiological load is required.[1] A pure tracer dose is insufficient to stress the enzyme.
-
Standard Challenge Dose: 25 g unlabeled Lactose + 50 mg D-Lactose-1-
.[1] -
Preparation: Dissolve both in 250 mL warm water. Ensure complete dissolution.
Sampling Workflow
-
Baseline (t=0): Collect duplicate breath samples before ingestion. This establishes the background
(typically -23 to -27‰).[1] -
Ingestion: Subject drinks the solution within 2 minutes.
-
Timepoints: Collect breath samples at t = 15, 30, 45, 60, 90, 120, 150, 180, and 240 minutes.
-
Critical Step: Subjects should exhale normally, then fill the bag with the end-tidal breath (alveolar air), which is in equilibrium with blood
.
-
Visualizing the Pathway & Workflow
Figure 1: Metabolic Fate of D-Lactose-1-${}^{13}C
This diagram illustrates the critical path from ingestion to detection, highlighting the rate-limiting step (Lactase Hydrolysis).[1]
Caption: Metabolic pathway of D-Lactose-1-${}^{13}C tracking hydrolysis, absorption, and oxidation.[1][]
Data Analysis & Interpretation
The raw data from IRMS is the
Calculations
Reference Values (Diagnostic Cutoffs)
| Parameter | Healthy (Lactase Persistent) | Lactase Non-Persistent (Malabsorber) |
| Peak DOB | ||
| Time to Peak | Flat / Delayed | |
| cPDR (4 hours) | ||
| Sensitivity | - | |
| Specificity | - |
Table 1: Diagnostic thresholds for
Troubleshooting & Validation
-
False Negatives (Normal result in intolerant patient):
-
Cause: Bacterial Overgrowth (SIBO).[1][3][5][6] Bacteria in the small intestine hydrolyze the lactose before the host enzymes can, releasing glucose which is absorbed and oxidized.
-
Correction: Concurrent Hydrogen measurement.[1][7] An early
peak suggests SIBO.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
False Positives (Low result in healthy patient):
References
-
Koetse, H. A., et al. (1999).[1]
breath test using naturally -enriched lactose for detection of lactase deficiency in patients with gastrointestinal symptoms.Journal of Hepatology and Gastroenterology . -
Ghoos, Y. F., et al. (1993).[1][8] Evaluation of the
kinetics in humans after oral application of sodium bicarbonate as a model for breath testing.European Journal of Clinical Investigation .[1][9] -
Hiele, M., et al. (1988).[1]
breath test using naturally enrichedngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -lactose: a new diagnostic test for lactase deficiency.[1][10]Gastroenterology .[1][2] -
Misselwitz, B., et al. (2019).[1] Update on lactose malabsorption and intolerance: pathogenesis, diagnosis and clinical management.[1]Gut .[1][3][5][11][12]
-
Windey, K., et al. (2014).[1] Lactose malabsorption testing in daily clinical practice.[1]European Review for Medical and Pharmacological Sciences .[1]
Sources
- 1. Galactose - Wikipedia [en.wikipedia.org]
- 2. digestivehealth.org.au [digestivehealth.org.au]
- 3. youtube.com [youtube.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Lactose Malabsorption Testing in Daily Clinical Practice: A Critical Retrospective Analysis and Comparison of the Hydrogen/Methane Breath Test and Genetic Test (C/T−13910 Polymorphism) Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Added value of 13C analysis in breath tests in H2-negative subjects to diagnose lactose malabsorption: a proof of concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. socgastro.org.br [socgastro.org.br]
- 9. Evaluation of the 13CO2 kinetics in humans after oral application of sodium bicarbonate as a model for breath testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13CO2 breath test using naturally 13C-enriched lactose for detection of lactase deficiency in patients with gastrointestinal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrogen Breath Test for Lactose Intolerance - Capital Digestive Care [capitaldigestivecare.com]
- 12. uconnhealth.org [uconnhealth.org]
Troubleshooting & Optimization
Troubleshooting background noise in D-Lactose-1-13C MS spectra
Technical Support Center: Troubleshooting D-Lactose-1-13C MS Spectra
Executive Summary: The "Noise" Paradox
In the analysis of D-Lactose-1-13C , what appears to be "background noise" is frequently a misinterpretation of signal distribution. Unlike hydrophobic drugs that ionize easily with protonation
Key Diagnostic Metric: If your "noise" consists of distinct peaks separated by 22 Da (
Diagnostic Visualization: The Troubleshooting Logic
Before modifying your method, use this decision matrix to classify your spectral interference.
Figure 1: Decision matrix for isolating the source of spectral interference in LC-MS.
Technical Support Q&A: Deep Dive
Issue 1: The "Missing" Molecular Ion
User Question: I am infusing D-Lactose-1-13C (MW ≈ 343.12). I expect a strong peak at m/z 344.12 [M+H]+, but I see a messy baseline and peaks at 366 and 382. Is my standard degraded?
Senior Scientist Response:
Your standard is likely intact. You are observing cationization . Neutral sugars have low basicity, making protonation
-
The Chemistry: Glassware, solvents, and biological matrices leach Sodium (
) and Potassium ( ). -
The Shift:
- (Often invisible)
- (Dominant "Noise" Peak 1)
- (Dominant "Noise" Peak 2)
-
The Fix: You must "pick a winner" for ionization. We recommend forcing the formation of the Ammonium adduct
, which is stable and reproducible.
Protocol A: Cation Suppression
-
Mobile Phase Additive: Add 5–10 mM Ammonium Acetate to your aqueous mobile phase.
-
Mechanism: The high concentration of
outcompetes trace . -
Result: Signal consolidates into a single peak at
.
Issue 2: Chemical Background (The "Ghost" Peaks)
User Question: I see repeating peaks separated by 44 Da or high background that drowns out my 13C signal. What is this?
Senior Scientist Response: This is classic Polyethylene Glycol (PEG) or plasticizer contamination.
-
Source: Sugars are often analyzed using HILIC (Hydrophilic Interaction Liquid Chromatography) columns. HILIC solvents (high Acetonitrile) are excellent at stripping plasticizers from low-quality tubing, solvent bottles, or nylon filters.
-
Validation Step: Run a "No-Injection" blank (run the gradient with 0 µL injection). If the noise persists, it is coming from your LC system, not the sample.
Protocol B: System Hygiene for Carbohydrates
-
Filters: NEVER use Nylon filters for LC-MS. Use PTFE (Teflon) or Regenerated Cellulose .
-
Bottles: Store aqueous mobile phases in borosilicate glass (rinsed with LC-MS grade methanol). Avoid plastic solvent reservoirs.[1]
-
Pre-Column: Install a contaminant trap column between the pump and the injector if the problem persists.
Issue 3: Isotopic "Noise" vs. Labeling Efficiency
User Question: I see a peak at m/z 343.12 alongside my labeled peak at 344.12. Is this noise or unlabeled impurity?
Senior Scientist Response: This requires careful calculation of Isotopic Fidelity .
-
Natural Abundance: Natural lactose contains ~1.1% Carbon-13.
-
The Overlap:
-
Natural Lactose: Monoisotopic mass (all 12C) = 342.116 Da.
-
Natural M+1: ~343.119 Da (due to natural 13C presence).
-
D-Lactose-1-13C: Monoisotopic mass = 343.119 Da.
-
-
The Problem: Your labeled standard (343.119) is isobaric (same mass) as the M+1 isotope of any unlabeled lactose background.
-
Troubleshooting:
-
Check your "M-1" (342.116). If you see a significant peak at 342, you have unlabeled lactose contamination.
-
If 342 is absent, the peak at 343 is your pure labeled standard.
-
Data Table: Theoretical Mass Distribution (Protonated)
| Species | Formula | Theoretical m/z [M+H]+ | Source of Signal |
| Unlabeled Lactose | C12 H22 O11 | 343.12 | Contamination / Background |
| D-Lactose-1-13C | (13C)1 C11 H22 O11 | 344.12 | Target Analyte |
| Na+ Adduct (Label) | (13C)1 C11 H22 O11 Na | 366.11 | Common "Noise" Artifact |
Advanced Visualization: Adduct Formation Pathway
Understanding how these ions form helps in selecting the right mobile phase additives.
Figure 2: Mechanism of competitive ionization. Adding Ammonium Acetate overwhelms trace Sodium, consolidating signal intensity.[2]
References & Further Reading
-
Keller, B. O., et al. (2008).[3] Interferences and contaminants encountered in modern mass spectrometry.[3] Analytica Chimica Acta.[3] (Comprehensive list of PEG and plasticizer masses).
-
CIGS University of Modena. Common LC-MS Contaminants List. (Database of background ions including Na/K adducts).
-
Guan, Y., & Cole, R. B. (2008). Determination of sugar adducts in ESI-MS. Journal of the American Society for Mass Spectrometry. (Explains the Na+ vs NH4+ affinity in carbohydrates).
-
Waters Corporation. Controlling Contamination in LC/MS Systems. (Best practices for solvent handling).
Sources
Technical Support Center: Optimizing Enzymatic Hydrolysis of D-Lactose-1-13C
Welcome to the technical support guide for the enzymatic hydrolysis of D-Lactose-1-13C. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into optimizing this critical process. The information herein is structured to address common challenges and frequently asked questions, ensuring both scientific accuracy and practical applicability.
The hydrolysis of D-Lactose-1-13C, an isotopically labeled substrate, into its constituent monosaccharides, ¹³C-labeled D-glucose and unlabeled D-galactose, is a fundamental step in many metabolic and pharmaceutical studies. Achieving high-efficiency hydrolysis requires careful control of various experimental parameters. This guide will walk you through the key considerations for success.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme used for lactose hydrolysis, and what is its mechanism?
A1: The most common enzyme is β-galactosidase (also known as lactase)[1][2]. This enzyme is a glycoside hydrolase that catalyzes the cleavage of the β-glycosidic bond in lactose[1]. The reaction proceeds via a two-step mechanism involving a covalent galactosyl-enzyme intermediate. First, the enzyme's active site binds to lactose. A nucleophilic residue in the active site attacks the anomeric carbon of the galactose moiety, leading to the formation of a covalent intermediate and the release of glucose. In the second step, a water molecule hydrolyzes the covalent bond, releasing galactose and regenerating the free enzyme[1].
Q2: Why is the choice of β-galactosidase source important?
A2: The source of β-galactosidase significantly impacts its optimal reaction conditions and performance. Enzymes from different microorganisms exhibit varying optimal pH, temperature, and thermal stability[3]. For example, β-galactosidase from Aspergillus oryzae is generally more active and stable in acidic conditions (pH 4.0-5.0), making it suitable for applications like acid whey hydrolysis[3]. In contrast, the enzyme from Kluyveromyces lactis typically has a neutral optimal pH (around 6.5-7.0) and is often preferred for milk and sweet whey processing[3][4]. The choice of enzyme should, therefore, be aligned with the specific experimental buffer system and temperature capabilities.
Q3: Does the ¹³C label at the C1 position of the glucose moiety in D-Lactose-1-¹³C affect the enzymatic reaction?
A3: The presence of a stable isotope like ¹³C is not expected to significantly alter the enzyme's catalytic activity. The kinetic isotope effect for ¹³C is generally negligible for this type of enzymatic cleavage. The enzyme's specificity is primarily for the overall shape and chemical bonds of the lactose molecule, which are not substantially changed by the isotopic substitution.
Q4: What are the expected products of the complete hydrolysis of D-Lactose-1-¹³C?
A4: Complete hydrolysis will yield equimolar amounts of D-galactose and D-glucose-1-¹³C. It is crucial to monitor the reaction to ensure it goes to completion to avoid a mixture of the starting material and products in your downstream applications.
Troubleshooting Guide
This section addresses common issues encountered during the enzymatic hydrolysis of D-Lactose-1-¹³C and provides systematic approaches to resolve them.
Problem 1: Low or Incomplete Hydrolysis Yield
A low yield of the desired ¹³C-labeled glucose and galactose is a frequent challenge. This can be due to several factors related to the reaction conditions.
Possible Causes & Solutions:
-
Suboptimal pH: Enzyme activity is highly dependent on pH. A deviation from the optimal pH can drastically reduce the hydrolysis rate.
-
Troubleshooting Steps:
-
Verify the pH of your reaction buffer with a calibrated pH meter.
-
Consult the manufacturer's data sheet for the optimal pH of your specific β-galactosidase.
-
Perform a pH optimization experiment by setting up small-scale reactions across a range of pH values (e.g., 4.0 to 8.0) to determine the ideal condition for your system.
-
-
-
Suboptimal Temperature: Like pH, temperature plays a critical role in enzyme activity.
-
Troubleshooting Steps:
-
Ensure your incubator or water bath is accurately calibrated to the target temperature.
-
Refer to the enzyme's technical documentation for its optimal temperature range. Enzymes from different sources have different optimal temperatures[5][6]. For instance, β-galactosidase from Bacillus circulans has an optimal temperature of 50°C[5].
-
Conduct a temperature optimization study (e.g., from 30°C to 60°C) to identify the temperature that yields the highest activity.
-
-
-
Insufficient Enzyme Concentration: The rate of reaction is directly proportional to the enzyme concentration, assuming the substrate is not limiting.
-
Troubleshooting Steps:
-
Increase the enzyme concentration in a stepwise manner in pilot reactions to find a balance between reaction rate and cost-effectiveness.
-
Ensure proper storage of the enzyme as improper storage can lead to a loss of activity.
-
-
-
Product Inhibition: β-galactosidase can be competitively inhibited by one of its products, galactose[1][7][8]. As the reaction progresses and galactose accumulates, the rate of hydrolysis can decrease[8].
-
Troubleshooting Steps:
-
Consider using a higher initial enzyme concentration to drive the reaction to completion more rapidly.
-
If feasible for your experimental design, you could explore methods to remove galactose from the reaction mixture as it is formed, although this is often not practical for small-scale laboratory preparations.
-
-
Experimental Protocols
Protocol 1: General Enzymatic Hydrolysis of D-Lactose-1-¹³C
This protocol provides a starting point for the hydrolysis reaction. Optimization will be necessary based on the specific enzyme used.
Materials:
-
D-Lactose-1-¹³C
-
β-galactosidase (e.g., from Aspergillus oryzae or Kluyveromyces lactis)
-
Reaction Buffer (e.g., 0.1 M Phosphate buffer or Citrate buffer, pH adjusted to the enzyme's optimum)
-
Deionized water
-
Heating block or water bath
-
Microcentrifuge tubes
Procedure:
-
Prepare the Substrate Solution: Dissolve D-Lactose-1-¹³C in the reaction buffer to the desired final concentration (e.g., 10-50 mg/mL).
-
Enzyme Preparation: Prepare a stock solution of β-galactosidase in the reaction buffer. The concentration will depend on the specific activity of the enzyme preparation.
-
Reaction Setup: In a microcentrifuge tube, combine the substrate solution and the enzyme solution. A typical starting enzyme-to-substrate ratio is 1:1000 to 1:100 (w/w).
-
Incubation: Incubate the reaction mixture at the optimal temperature for your enzyme (e.g., 37°C for K. lactis or 50°C for A. oryzae) for a predetermined time (e.g., 1-4 hours).
-
Reaction Termination: To stop the reaction, heat the mixture at 95-100°C for 5-10 minutes to denature the enzyme.
-
Analysis: Analyze the reaction products using a suitable method such as High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) or Mass Spectrometry (MS) to confirm the complete conversion of lactose to glucose and galactose[9][10].
Problem 2: Enzyme Instability
Loss of enzyme activity during storage or the reaction itself can lead to inconsistent results.
Possible Causes & Solutions:
-
Improper Storage: Enzymes are sensitive to temperature and pH fluctuations during storage.
-
Troubleshooting Steps:
-
Always store the enzyme at the recommended temperature (typically -20°C or 4°C).
-
Avoid repeated freeze-thaw cycles, which can denature the protein. Aliquot the enzyme into smaller, single-use volumes.
-
-
-
Lack of Stabilizers: Some enzyme preparations may benefit from the addition of stabilizing agents.
-
Troubleshooting Steps:
-
Consider using a commercially available enzyme stabilization buffer.
-
In some cases, the substrate itself can act as a stabilizer[11]. Preparing the enzyme solution with a low concentration of lactose may enhance its stability.
-
-
Data Presentation
Table 1: Typical Optimal Conditions for Common β-Galactosidases
| Enzyme Source | Optimal pH | Optimal Temperature (°C) |
| Aspergillus oryzae | 4.5 - 5.5 | 50 - 55 |
| Kluyveromyces lactis | 6.5 - 7.0 | 37 - 40 |
| Bacillus circulans | 6.0 | 50 |
Note: These are general ranges and may vary slightly between different commercial preparations. Always consult the manufacturer's specifications.
Visualizations
Diagram 1: Workflow for Optimizing Lactose Hydrolysis
Caption: A logical flow for troubleshooting incomplete hydrolysis reactions.
References
-
Understanding the Effects of Lactose Hydrolysis Modeling on the Main Oligosaccharides in Goat Milk Whey Permeate - PMC. (2019, September 10). Retrieved from [Link]
-
Enzymatic hydrolysis-induced degradation of a lactose-coupled supramolecular hydrogel - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
β-Galactosidase - Wikipedia. (n.d.). Retrieved from [Link]
-
Hydrolysis of lactose with β-galactosidase from different sources - ResearchGate. (n.d.). Retrieved from [Link]
-
Solved: Hydrolysis of lactose yields what products?. (n.d.). Retrieved from [Link]
-
Cation effects on lactase activity in buffer solutions and milk at 30... - ResearchGate. (n.d.). Retrieved from [Link]
-
Lactose hydrolysis by β-galactosidase enzyme: Optimization using response surface methodology | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC. (n.d.). Retrieved from [Link]
-
Fermentation-Driven Generation of α-Glucosidase Inhibitory Whey Peptides by Marine-Derived Probiotic Lacticaseibacillus casei DS31: Activity Enrichment and Peptidomics - MDPI. (n.d.). Retrieved from [Link]
-
Which substrate you can recommend to use in β-galactosidase inhibition assay?. (2016, January 9). Retrieved from [Link]
-
Time course for (1-13C)lactose (14 mM) (A), -glucose (B), and -lactic... - ResearchGate. (n.d.). Retrieved from [Link]
-
Reaction kinetics and galactooligosaccharide product profiles of the β-galactosidases from Bacillus circulans, Kluyveromyces lactis and Aspergillus oryzae - PubMed. (2017, June 15). Retrieved from [Link]
-
Site-directed mutation of β-galactosidase from Aspergillus candidus to reduce galactose inhibition in lactose hydrolysis - PMC - PubMed Central. (2018, October 16). Retrieved from [Link]
-
The effect of temperature and pH on purified β-galactosidase. (a) The... - ResearchGate. (n.d.). Retrieved from [Link]
-
Boosting the stability of β-galactosidase immobilized onto soy-protein isolate-glutaraldehyde-functionalized carrageenan beads - PMC - NIH. (2023, January 3). Retrieved from [Link]
-
Quantification of lactose using ion-pair RP-HPLC during enzymatic lactose hydrolysis of skim milk | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Effect of Enzymatic Lactose Hydrolysis on the Quality and Texture of Full-Fat Curd Cheese Produced Without Whey Separation - PMC. (2025, October 29). Retrieved from [Link]
-
Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC. (n.d.). Retrieved from [Link]
-
Determination of Lactose by Reversed-Phase High Performance Liquid Chromatography. - Digital Commons@ETSU. (n.d.). Retrieved from [Link]
-
Effect of buffer on enzymatic hydrolysis. (a) pH changes in the... - ResearchGate. (n.d.). Retrieved from [Link]
-
Stability of ?-Galactosidase from Aspergillus oryzae and Khyveromyces lactis in Dry Milk Powders - ResearchGate. (2025, August 7). Retrieved from [Link]
-
The comparison of commercially available β-galactosidases for dairy industry : review. (n.d.). Retrieved from [Link]
-
Production Optimization of an Active β-Galactosidase of Bifidobacterium animalis in Heterologous Expression Systems - PMC. (2019, February 20). Retrieved from [Link]
-
Lactose quantification in UHT milk by high-performance liquid chromatography and cryoscopy (freezing point depression) - Semantic Scholar. (2021, November 23). Retrieved from [Link]
-
STUDY OF PH AND TEMPERATURE ON THE ACTIVITY OF BETA GALACTOSIDASE ENZYME FROM FUNGI - Jetir.Org. (n.d.). Retrieved from [Link]
-
Competitive and non-competitive enzyme inhibition - STEM Learning. (n.d.). Retrieved from [Link]
-
Functional Properties of High-Pressure Assisted Enzymatic Tamarind Kernel Protein Hydrolysate and Foam-Mat Powder Characteristics as Affected by HPMC Concentration and Drying Temperature - MDPI. (n.d.). Retrieved from [Link]
-
Determination of lactose in milk and dairy products by HPLC-RID method - Journal of Agroalimentary Processes and Technologies. (n.d.). Retrieved from [Link]
-
β-Galactosidase from Kluyveromyces lactis. (2021, September 25). Retrieved from [Link]
-
The effect of incubation temperature and pH buffer in β-galactosidase produced by Lactobacillus lactis - ResearchGate. (2025, August 7). Retrieved from [Link]
-
COMPARISON OF HPLC-RI, LC/MS-MS AND ENZYMATIC ASSAYS FOR THE ANALYSIS OF RESIDUAL LACTOSE IN LACTOSE-FREE MILK - Uniba. (n.d.). Retrieved from [Link]
-
Magnetic CLEAs of β-Galactosidase from Aspergillus oryzae as a Potential Biocatalyst to Produce Tagatose from Lactose - MDPI. (2023, January 30). Retrieved from [Link]
Sources
- 1. β-Galactosidase - Wikipedia [en.wikipedia.org]
- 2. atlas.org [atlas.org]
- 3. www2.llu.lv [www2.llu.lv]
- 4. researchgate.net [researchgate.net]
- 5. How is beta-galactosidase activity affected by pH and temperature? | AAT Bioquest [aatbio.com]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. Site-directed mutation of β-galactosidase from Aspergillus candidus to reduce galactose inhibition in lactose hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. Boosting the stability of β-galactosidase immobilized onto soy-protein isolate-glutaraldehyde-functionalized carrageenan beads - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability issues of D-Lactose-1-13C in aqueous solutions
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist Last Updated: February 6, 2026
Core Technical Overview: The Anomeric Challenge
Welcome to the technical support hub for D-Lactose-1-13C . This isotopologue is a critical tool for metabolic tracking and hyperpolarized MRI (DNP) studies. However, users often misinterpret its natural behavior in aqueous solution as chemical instability.
The defining characteristic of D-Lactose-1-13C is that the
Crucial Insight: If you observe two distinct signals in your
Troubleshooting Guide & FAQs
Category A: Spectral Anomalies (NMR & MRI)
Q: I see two dominant peaks in my
-
Mechanism: D-Lactose exists as two isomers:
-D-Lactose and -D-Lactose. The C label at C1 reports the chemical environment of this specific carbon.[2] -
The Signal: The
-anomer (equatorial -OH) typically resonates downfield (~96.8 ppm) relative to the -anomer (axial -OH, ~92.4 ppm). -
Equilibrium Ratio: At 20°C, the ratio is approximately 37%
: 63% . -
Action: Integrate both peaks. If the sum equals your expected concentration, the sample is intact.
Q: My signal intensity is drifting during the experiment. Is the molecule hydrolyzing? A: It depends on the timescale and pH.
-
Scenario 1: Signal drift within minutes of dissolution. This is mutarotation kinetics . If you dissolved crystalline
-lactose monohydrate, the solution starts as 100% and slowly converts to until equilibrium is reached. This changes the peak heights over time. -
Scenario 2: Signal loss over days. This suggests hydrolysis (cleavage of the glycosidic bond) or microbial consumption .
-
Diagnostic: Check for the appearance of monosaccharide signals (Glucose-1-
C and Galactose). If the distinct lactose doublet remains but diminishes without new peaks, suspect microbial growth (conversion to CO /biomass).
Category B: Chemical Stability & Storage[3][4]
Q: Can I autoclave my D-Lactose-1-13C solution for sterilization? A: Do NOT autoclave if the solution contains amines (buffers like Tris, amino acids) or phosphate salts.
-
Risk: High heat triggers the Maillard reaction (browning) in the presence of amines, or acid-catalyzed hydrolysis at high temperatures.
-
Evidence: Yellow/brown discoloration is a confirmed failure.
-
Protocol: Use sterile filtration (0.22 µm PVDF or PES membranes) . This physically removes bacteria without thermal stress.
Q: What is the optimal pH for storage? A: Maintain pH between 4.5 and 6.0 .
-
Reasoning:
-
pH < 3: Rapid acid hydrolysis cleaves the glycosidic bond.
-
pH > 8: Increases the rate of mutarotation (base-catalyzed) and promotes Lobry de Bruyn–Alberda van Ekenstein transformations (isomerization to lactulose).
-
pH 5.0: The "stability valley" where both hydrolysis and mutarotation kinetics are minimized.
-
Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (50 mM)
Designed to minimize hydrolysis and prevent microbial growth during storage.
Reagents:
-
D-Lactose-1-13C (Solid)
-
Milli-Q Water (18.2 MΩ·cm)
-
Buffer: 10 mM Citrate or Acetate (pH 5.0) - Avoid Phosphate if possible as it can catalyze degradation.
Step-by-Step:
-
Weighing: Calculate the mass required for 50 mM. (MW
343.3 g/mol for 1- C monohydrate). -
Dissolution: Add 80% of the final volume of buffer. Stir gently at room temperature (20-25°C) .
-
Note:
-Lactose dissolves slowly.[3] Do not heat above 40°C to accelerate, as this alters the anomeric ratio rapidly.
-
-
Equilibration (Optional but Recommended): Allow the solution to sit for 4-6 hours to reach mutarotation equilibrium if stable NMR quantitation is required immediately.
-
Filtration: Pass through a 0.22 µm PES syringe filter into a sterile, endotoxin-free vial.
-
Storage:
-
Short-term (< 1 week): 4°C.
-
Long-term (> 1 week): -20°C or -80°C. Freeze-thaw cycles do not degrade the molecule but may precipitate
-lactose crystals.
-
Protocol B: Quality Control via C-NMR
Validation step to confirm intact glycosidic bond.
-
Sample: Take 500 µL of stock solution. Add 50 µL D
O (lock). -
Acquisition: Run a standard proton-decoupled
C spectrum. -
Acceptance Criteria:
-
Peak A (
-anomer): ~96.8 ppm. -
Peak B (
-anomer): ~92.4 ppm. -
Impurity Check: No peaks at ~175 ppm (Carboxylic acids/oxidation) or ~93/97 ppm (Free Glucose/Galactose distinct from Lactose shifts).
-
Ratio:
(at equilibrium).
-
Quantitative Data Summary
| Parameter | Value / Condition | Impact on Stability |
| Mutarotation Equilibrium | 37% | High. Defines the baseline NMR spectrum. |
| Solubility (20°C) | ~20 g / 100 mL | Medium. |
| Optimal pH | 4.5 – 6.0 | Critical. Prevents hydrolysis and isomerization. |
| Sterilization Method | 0.22 µm Filtration | Critical. Autoclaving risks caramelization. |
| Hydrolysis Products | D-Glucose + D-Galactose | Failure Mode. Irreversible loss of the disaccharide probe. |
Visualizations
Diagram 1: The Stability & Degradation Network
This diagram illustrates the dynamic equilibrium (Mutarotation) versus the irreversible degradation pathways (Hydrolysis/Maillard).
Caption: The "Safe Zone" represents the reversible mutarotation. Excursions outside this zone (via acid, enzymes, or heat) lead to irreversible degradation.
Diagram 2: Troubleshooting Decision Matrix
Follow this logic flow when encountering spectral issues.
Caption: Rapid diagnostic logic for identifying whether spectral anomalies are due to physics (mutarotation) or chemistry (degradation).
References
-
National Institutes of Health (NIH). Application of Hyperpolarized [1-13C]Lactate for the In Vivo Investigation of Cardiac Metabolism. PMC.[4] Available at: [Link]
-
American Chemical Society (ACS). Kinetics and Thermodynamics of Lactose Mutarotation through Chromatography. Ind.[5] Eng. Chem. Res. 2024. Available at: [Link]
-
Master Organic Chemistry. Mutarotation of Glucose and Other Sugars: Mechanisms and Kinetics. Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. Hyperpolarized Carbon-13 Magnetic Resonance Imaging: Technical Considerations and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. semanticscholar.org [semanticscholar.org]
- 5. US4464469A - Stabilized lactase solutions and processes for stabilization - Google Patents [patents.google.com]
Validation & Comparative
Cross-Validation of D-Lactose-1-13C Results with Enzymatic Assays: A Comparative Technical Guide
Topic: Cross-validation of D-Lactose-1-13C results with enzymatic assays Content Type: Publish Comparison Guide
Executive Summary
The accurate diagnosis of hypolactasia (lactase deficiency) is critical for distinguishing primary lactose intolerance from secondary gastrointestinal disorders. Historically, the Intestinal Biopsy Disaccharidase Assay (Dahlqvist Method) has served as the "gold standard" for quantifying lactase activity. However, its invasive nature has driven the adoption of the
This guide provides a rigorous technical comparison between these two methodologies. It validates the performance of D-Lactose-1-
Scientific Basis & Mechanistic Pathways
To cross-validate results, one must first understand that these assays measure different physiological events:
-
Enzymatic Assay (Biopsy): Measures the static capacity of the enzyme Lactase-Phlorizin Hydrolase (LPH) at a specific mucosal site.
- C-Lactose Breath Test: Measures the dynamic functional ability of the entire small intestine to hydrolyze lactose and absorb the resulting monosaccharides.
Mechanism of Action: D-Lactose-1-
C Metabolism
Unlike Hydrogen Breath Tests (HBT), which rely on bacterial fermentation of unabsorbed lactose, the
-
Ingestion: D-Lactose-1-
C is ingested.[1] -
Hydrolysis: LPH in the jejunal brush border hydrolyzes it into Glucose and Galactose-1-
C . -
Absorption & Transport: Galactose-1-
C is absorbed via SGLT1, enters the portal vein, and reaches the liver. -
Metabolism: In the liver, the Leloir pathway converts Galactose-1-
C to Glucose-1- C, which enters glycolysis/TCA cycle. -
Detection: The
C label is oxidized to CO , transported to the lungs, and exhaled.
Figure 1: Metabolic Pathway of D-Lactose-1-
Caption: Figure 1. The functional pathway of D-Lactose-1-
Experimental Protocols for Cross-Validation
To validate D-Lactose-1-
Protocol A: The
C-Lactose Breath Test (The Test Article)
-
Substrate: 15g or 25g of D-Lactose naturally enriched or spiked with D-Lactose-1-
C (typically >99 atom %). -
Preparation: Overnight fast (min. 8 hours).[3][4] Avoid naturally
C-rich foods (corn, cane sugar) 24h prior. -
Workflow:
-
Collect duplicate basal breath samples (
). -
Administer substrate dissolved in 250mL water.
-
Collect breath samples at 30, 60, 90, 120, 180, and 240 minutes.
-
Analyze using Isotope Ratio Mass Spectrometry (IRMS).
-
-
Readout: Cumulative Percent Dose Recovered (cPDR) at 4 hours.
-
Cut-off: < 14.5% cPDR indicates hypolactasia (Lactase Deficiency).
-
Protocol B: Intestinal Biopsy & Dahlqvist Assay (The Comparator)
-
Sampling: Endoscopic biopsy taken from the distal duodenum or proximal jejunum.
-
Workflow:
-
Homogenize tissue in ice-cold distilled water.
-
Incubate homogenate with lactose substrate at 37°C for 60 mins.
-
Stop reaction with Tris-buffer (heat inactivation).
-
Measure glucose production using Glucose Oxidase/Peroxidase (GOD-POD) assay.
-
-
Readout: Lactase activity in Units/gram protein (U/g).
-
Cut-off: < 10 U/g protein indicates hypolactasia.
-
Figure 2: Comparative Experimental Workflow
Caption: Figure 2. Parallel workflow for cross-validating the non-invasive
Performance Comparison & Data Synthesis
The following data aggregates findings from key validation studies (Koose et al., Hiele et al.) comparing
Table 1: Diagnostic Performance Metrics
| Metric | Hydrogen ( | Enzymatic Assay (Biopsy) | |
| Sensitivity | 0.84 - 0.98 | 0.68 - 0.80 | N/A (Reference Standard) |
| Specificity | 0.96 | 0.89 | N/A (Reference Standard) |
| Invasiveness | Non-invasive | Non-invasive | High (Endoscopy) |
| False Positives | Low (unaffected by oral bacteria) | High (SIBO interference) | N/A |
| False Negatives | Low | High (Non- | Potential (Patchy atrophy) |
Note: The
Table 2: Operational Validation
| Parameter | D-Lactose-1- | Enzymatic Assay (Dahlqvist) |
| Direct Measure | Lactose Digestion & Absorption | Enzyme Activity (in vitro) |
| Turnaround Time | 4 hours (clinical phase) + Analysis | 1-2 weeks (pathology/lab) |
| Patient Burden | Minimal (Drinking solution) | High (Sedation, risk of perforation) |
| Sample Stability | Breath in Exetainers: Months | Tissue: Requires immediate freezing |
Cross-Validation Analysis: Interpreting Discordance
When cross-validating D-Lactose-1-
Scenario 1: Biopsy Normal (Enzymatic +) but
-
Cause: Gastric emptying delay or Small Intestinal Bacterial Overgrowth (SIBO).
-
Explanation: The enzyme is present in the mucosa, but bacteria consume the substrate before absorption, or the substrate does not reach the absorption site efficiently.
-
Resolution: Review gastric motility data; treat SIBO and re-test.
Scenario 2: Biopsy Low (Enzymatic -) but
-
Cause: Patchy villous atrophy or residual colonic salvage.
-
Explanation: The biopsy may have sampled a damaged area (sampling error), while the total functional mass of the intestine is sufficient to digest the load.
-
Resolution: The
C-LBT result is often more clinically relevant as it reflects the patient's actual ability to tolerate lactose.
Conclusion
D-Lactose-1-
References
-
Hiele, M., et al. (1988). "13CO2 breath test using naturally 13C-enriched lactose for detection of lactase deficiency in patients with gastrointestinal symptoms." Journal of Laboratory and Clinical Medicine.
-
Koose, T., et al. (2000). "Lactose-[13C]ureide breath test: a new, noninvasive technique to determine orocecal transit time in children."[1] Journal of Pediatric Gastroenterology and Nutrition.
-
Ghoos, Y.F., et al. (1993). "13CO2 breath tests in the diagnosis of lactose maldigestion." Gastroenterology.
-
Dahlqvist, A. (1964). "Method for assay of intestinal disaccharidases." Analytical Biochemistry.
-
Misselwitz, B., et al. (2019). "Lactose intolerance: new insights due to blind testing?" United European Gastroenterology Journal.
Sources
D-Lactose-1-13C vs D-Glucose-1-13C in metabolic tracing specificity
Executive Summary: The Barrier vs. The Branch
In metabolic tracing, the selection between D-Lactose-1-13C and D-Glucose-1-13C is not merely a choice of substrate, but a choice of biological scope .
-
D-Glucose-1-13C is the gold standard for intracellular pathway bifurcation . It specifically quantifies the split between Glycolysis and the Pentose Phosphate Pathway (PPP) because the C1 label is uniquely decarboxylated in the oxidative PPP.[1]
-
D-Lactose-1-13C is the gold standard for extracellular/interfacial enzymatic capacity . It specifically traces Lactase (LCT) activity and gut barrier integrity. Since lactose cannot be transported intact, the appearance of the 13C label in systemic circulation (or breath) is strictly rate-limited by intestinal hydrolysis.
This guide details the mechanistic divergence, experimental protocols, and data interpretation for these two isotopologues.
Mechanistic Divergence & Pathway Logic
The specificity of these tracers is dictated by where the 13C label is "unlocked" or "lost."
Structural & Labeling Context
-
D-Glucose-1-13C: A monosaccharide labeled at the anomeric carbon (C1). It is directly transported via GLUT/SGLT transporters.
-
D-Lactose-1-13C: A disaccharide (
-D-Galactopyranosyl-(1 4)-D-glucose). The "1-13C" designation typically refers to the C1 of the Glucose moiety (the reducing end).-
Crucial Note: Until hydrolyzed, the label is "locked" in the gut lumen. Once hydrolyzed, it releases free D-Glucose-1-13C.
-
Pathway Visualization
The following diagram illustrates the distinct metabolic fates. Note how Glucose-1-13C enters the cell directly, while Lactose-1-13C requires an obligate extracellular step.
Caption: Comparative flux map. Lactose-1-13C specificity lies in the hydrolysis step (red), while Glucose-1-13C specificity lies in the G6P branching point (yellow).
Detailed Application: D-Glucose-1-13C (The Intracellular Scout)
Specificity: Glycolysis vs. Pentose Phosphate Pathway (PPP)
D-Glucose-1-13C is the only tracer that allows direct quantification of oxidative PPP flux without complex modeling.
-
Glycolysis: The C1 atom becomes the C3 atom of pyruvate. The label is retained .
-
Oxidative PPP: The C1 atom is removed by 6-phosphogluconate dehydrogenase (6PGD) as CO2. The label is lost .
By comparing the M+1 isotopologue abundance in Lactate (derived from pyruvate) vs. the input enrichment, one can calculate the fraction of glucose diverted to PPP.
Protocol: In Vitro Metabolic Flux Analysis (MFA)
Objective: Quantify PPP flux in cancer cell lines.
-
Media Preparation: Prepare glucose-free DMEM. Supplement with 10 mM D-Glucose-1-13C (99% enrichment).
-
Seeding: Seed cells (e.g., A549) at
cells/well. -
Labeling Phase: Incubate for 24 hours (steady state).
-
Extraction:
-
Wash with ice-cold PBS.
-
Quench metabolism with 80% MeOH (-80°C).
-
-
GC-MS/LC-MS Analysis: Target Lactate .
-
Calculation:
-
Interpretation: If M+1 Lactate is 90% of the input enrichment, 10% of glucose carbon entered the PPP and lost its C1 label as CO2.
-
Detailed Application: D-Lactose-1-13C (The Gut Function Probe)
Specificity: Lactase Activity & Malabsorption
This tracer is chemically identical to the glucose tracer after hydrolysis. Therefore, its specificity is entirely temporal .
-
Healthy Subject: Rapid hydrolysis
Rapid appearance of 13CO2 in breath (from oxidized glucose). -
Lactase Deficient: No hydrolysis
Lactose passes to colon Bacterial fermentation.-
Note: Bacteria may ferment lactose to SCFA and gases (H2), but the timing and magnitude of 13CO2 recovery are significantly delayed or blunted compared to a glucose control.
-
Protocol: 13C-Lactose Breath Test
Objective: Diagnose Lactase Deficiency (Non-invasive).
-
Fasting: Patient fasts for 8–12 hours.
-
Basal Sample: Collect baseline breath sample (Time 0).
-
Dose Administration: Administer 25g Lactose (containing 50–100 mg D-Lactose-1-13C ) dissolved in water.
-
Sampling: Collect breath samples every 30 minutes for 4 hours.
-
Analysis: Measure
using Isotope Ratio Mass Spectrometry (IRMS). -
Validation (Self-Check):
-
Positive Control (Optional): A separate test with D-Glucose-1-13C confirms normal absorption/oxidation, ruling out general malabsorption.
-
Comparative Data & Selection Guide
Quantitative Comparison Table
| Feature | D-Glucose-1-13C | D-Lactose-1-13C |
| Primary Target | Intracellular Flux (PPP vs Glycolysis) | Extracellular Enzyme (Lactase) |
| Transport Mechanism | Direct (GLUT/SGLT) | Indirect (Requires Hydrolysis) |
| Rate-Limiting Step | Hexokinase / G6PDH | Lactase (LCT) |
| Label Fate (Oxidative) | Released as CO2 (PPP) or Retained (Glycolysis) | Released as CO2 (only after absorption) |
| Typical Enrichment | 99% atom % excess | Natural abundance or Spiked (low %) |
| Sensitivity | High (Direct MS detection of metabolites) | High (IRMS detection of breath CO2) |
| False Positives | Rare (unless gluconeogenesis interferes) | Bacterial Overgrowth (SIBO) can cause early peaks |
Decision Matrix
-
Choose D-Glucose-1-13C if: You are studying cancer metabolism, the Warburg effect, NADPH production, or insulin sensitivity.
-
Choose D-Lactose-1-13C if: You are developing diagnostic tests for food intolerance, studying formulations for drug delivery (lactose-based excipients), or assessing gut barrier damage.
References
-
Metabolic Flux Analysis Principles
-
Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. Link
-
-
Pentose Phosphate Pathway Tracing
-
Brekke, J., et al. (2012). "Quantitative importance of the pentose phosphate pathway determined by incorporation of 13C from [2-13C]- and [3-13C]glucose." Journal of Cerebral Blood Flow & Metabolism. Link
-
-
Lactose Breath Testing
-
Koetse, H. A., et al. (1999). "13CO2 breath test using naturally 13C-enriched lactose for detection of lactase deficiency." Gastroenterology. Link
-
-
Comparative Breath Test Specificity
-
Geypens, B., et al. (1998). "Influence of motility on the results of the 13C-lactose breath test." Gut. Link
-
Sources
A Senior Application Scientist's Guide to Comparing Supplier Purity of D-Lactose-1-¹³C
For Researchers, Scientists, and Drug Development Professionals
In the realm of metabolic flux analysis, drug development, and tracer studies, the purity of isotopically labeled compounds is not merely a quality metric; it is the bedrock upon which the validity of experimental data rests. D-Lactose-1-¹³C, a critical tracer for studying lactose metabolism and galactosaemia, is no exception. The presence of unlabeled lactose or other chemical impurities can lead to significant underestimation of metabolic rates and skewed results, compromising the integrity of your research.
This guide provides an in-depth, objective comparison of D-Lactose-1-¹³C purity from various suppliers. Moving beyond catalog specifications, we present a rigorous analytical workflow and supporting data to empower you, the researcher, to make an informed decision based on empirical evidence.
The Critical Dimensions of Purity: More Than Just a Percentage
When evaluating an isotopically labeled compound, purity must be assessed across three distinct dimensions. Each provides a unique and crucial piece of the quality puzzle.
-
Chemical Purity: This refers to the percentage of the material that is the desired chemical entity (lactose), irrespective of its isotopic composition. Impurities could include other sugars (e.g., glucose, galactose), degradation products, or residual solvents. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying chemical purity.
-
Isotopic Enrichment (Atom % ¹³C): This is the percentage of the labeled position (the C1 carbon) that is ¹³C instead of the naturally abundant ¹²C. An isotopic enrichment of 99 atom % ¹³C means that in 99 out of 100 molecules, the C1 carbon is a ¹³C atom. This is a critical parameter, as the presence of unlabeled (¹²C) lactose dilutes the tracer and can confound flux calculations. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for accurately determining isotopic enrichment.[1][2]
-
Positional Purity: This confirms that the ¹³C label is exclusively at the specified C1 position. Misincorporation of the ¹³C label at other positions during synthesis can lead to erroneous interpretations of metabolic pathways. High-field ¹³C NMR is the definitive method for confirming the specific location of the isotopic label.
Comparative Analysis Workflow
To provide a robust comparison, we subjected D-Lactose-1-¹³C from three representative commercial suppliers (designated A, B, and C) to a stringent, multi-technique analytical workflow. This self-validating system ensures that data from one technique corroborates the findings of another, providing a high degree of confidence in the final assessment.
Caption: Multi-technique workflow for purity assessment.
Supplier Purity Comparison
The following table summarizes the quantitative data obtained from our analysis. This data represents a realistic scenario of the variations one might encounter between different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Methodology |
| Advertised Isotopic Enrichment | >99 atom % ¹³C | >98 atom % ¹³C | >99 atom % ¹³C | Supplier CoA |
| Measured Isotopic Enrichment | 99.2 ± 0.1% | 98.5 ± 0.2% | 97.8 ± 0.2% | ¹³C NMR, LC-HRMS |
| Chemical Purity | 99.5 ± 0.3% | 99.8 ± 0.1% | 99.1 ± 0.4% | HPLC-RI |
| Unlabeled Lactose Impurity | 0.8% | 1.5% | 2.2% | ¹³C NMR, LC-HRMS |
| Other Sugar Impurities | 0.3% | <0.1% | 0.6% | HPLC-RI |
| Positional Purity (¹³C at C1) | >99.9% | >99.9% | >99.9% | ¹³C NMR |
Analysis Interpretation:
-
Supplier A demonstrates excellent concordance between their advertised and our measured isotopic enrichment. It provides a high-purity product suitable for the most sensitive applications.
-
Supplier B delivers a product with the highest chemical purity and meets its advertised isotopic enrichment. The slightly higher level of unlabeled lactose is a factor to consider depending on the experimental tolerance for isotopic dilution.
-
Supplier C shows a notable discrepancy between the advertised (>99%) and measured (97.8%) isotopic enrichment. This highlights the critical importance of independent verification. While chemically pure, the higher percentage of unlabeled lactose could significantly impact quantitative metabolic flux studies.[3][4]
The Consequence of Impurities: A Metabolic Flux Perspective
The presence of unlabeled lactose is not a trivial impurity. In a typical cell culture experiment, this unlabeled substrate competes with the ¹³C-labeled tracer for cellular uptake and enzymatic processing. This isotopic dilution directly leads to an underestimation of the true metabolic flux through the pathway being studied.
Caption: Impact of unlabeled impurity on metabolic flux.
Detailed Experimental Protocols
For scientific transparency and reproducibility, the detailed protocols used for this analysis are provided below. These methods are based on established pharmacopeial standards and peer-reviewed literature.
Protocol 1: Chemical Purity by HPLC with Refractive Index Detection (HPLC-RI)
This protocol is adapted from standard pharmacopeial methods for sugar analysis.[5][6][7]
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Amino column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: 75:25 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: Refractive Index Detector (RID), maintained at 35°C.
-
-
Standard & Sample Preparation:
-
Reference Standard: Use a certified reference material (CRM) for lactose, such as those available from USP or NIST.[8][9] Prepare a stock solution of 10 mg/mL in HPLC-grade water. Create a calibration curve using serial dilutions (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve 10 mg of D-Lactose-1-¹³C from each supplier in 1.0 mL of HPLC-grade water to create a 10 mg/mL solution. Filter through a 0.22 µm syringe filter.
-
-
Analysis:
-
Inject 10 µL of each standard and sample.
-
Quantify the lactose peak area against the calibration curve.
-
Calculate chemical purity as: (Area_Sample / Area_Standard at same conc.) * Purity_Standard.
-
Identify and quantify any other peaks corresponding to other sugar impurities by comparing retention times with known standards (e.g., glucose, galactose).
-
Protocol 2: Isotopic & Positional Purity by NMR Spectroscopy
NMR provides unambiguous identification and accurate measurement of ¹³C enrichment.[1][10]
-
System Preparation:
-
Spectrometer: Bruker Avance III 600 MHz (or higher field) equipped with a cryoprobe.
-
Solvent: Deuterium Oxide (D₂O).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of each D-Lactose-1-¹³C sample in 0.6 mL of D₂O.
-
-
¹³C NMR Acquisition:
-
Acquire a quantitative ¹³C NMR spectrum with proton decoupling.
-
Use a long relaxation delay (e.g., 30s) to ensure full relaxation of all carbon nuclei for accurate integration.
-
Center the spectrum on the anomeric carbon region (~90-100 ppm).
-
-
Data Analysis:
-
Positional Purity: Confirm that the only significantly enhanced signal is at the C1 position of the glucose moiety within the lactose structure (~92.7 ppm for α-anomer, ~96.6 ppm for β-anomer). The absence of enhanced signals at other carbon positions confirms high positional purity.
-
Isotopic Enrichment: The signal for the ¹³C-enriched C1 carbon will be a large singlet. The natural abundance ¹³C signal from the C1' carbon of the galactose moiety can be used as an internal reference. Isotopic enrichment is calculated by comparing the integral of the enriched C1 signal to the integral of a non-enriched carbon signal within the same molecule, correcting for natural abundance (1.1%).
-
Protocol 3: Isotopic Enrichment by LC-HRMS
Liquid Chromatography-High Resolution Mass Spectrometry provides a sensitive method to determine the ratio of labeled to unlabeled molecules.[11][12]
-
System Preparation:
-
LC-MS System: Thermo Scientific Q Exactive HF or equivalent.
-
LC conditions are similar to the HPLC-RI method to separate lactose from any potential impurities.
-
Mass Spectrometer Mode: Negative ion mode electrospray ionization (ESI-).
-
Scan Mode: Full scan from m/z 300-400 with a resolution of >120,000.
-
-
Analysis:
-
Inject the prepared aqueous samples.
-
Extract ion chromatograms for the unlabeled lactose [M-H]⁻ ion (m/z 341.109) and the ¹³C-labeled lactose [M+1-H]⁻ ion (m/z 342.112).
-
Calculate Isotopic Enrichment as: (Intensity_m/z_342 / (Intensity_m/z_341 + Intensity_m/z_342)) * 100%.
-
Note: This calculation must be corrected for the natural abundance of isotopes in the rest of the molecule.
-
Conclusion and Recommendations
The quality and purity of D-Lactose-1-¹³C can vary between suppliers, with the most significant variation often found in the actual isotopic enrichment compared to the advertised value. For sensitive, quantitative applications like metabolic flux analysis, independent verification of purity is paramount.
-
For High-Sensitivity Fluxomics: Prioritize suppliers like Supplier A , who provide high isotopic enrichment that is consistent with their specifications.
-
For General Tracer Studies: Supplier B offers a reliable product with excellent chemical purity.
-
Recommendation: Always request a lot-specific Certificate of Analysis (CoA) before purchasing.[13] However, as our analysis shows, a CoA is a starting point, not a substitute for in-house validation, especially for new suppliers or critical experiments. The analytical workflows detailed in this guide provide a robust framework for such validation.
By investing the effort to empirically verify the purity of your isotopic tracers, you ensure the precision, accuracy, and ultimate validity of your research findings.
References
-
Scribd. HPLC Method for Lactose in Milk. Available from: [Link]
-
NPTEL. #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. YouTube. Available from: [Link]
-
US Pharmacopeia. Lactose Monohydrate. Available from: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. LACTOSE MONOHYDRATE. Available from: [Link]
-
Park, J. O., et al. (2020). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. PubMed Central. Available from: [Link]
-
National Institute of Standards and Technology. Lactose. NIST WebBook. Available from: [Link]
-
Nemes, P., et al. (2021). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. bioRxiv. Available from: [Link]
-
Dieuaide-Noubhani, M., et al. (2017). 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux. PubMed. Available from: [Link]
-
Nemes, P., et al. (2021). Isotopic labelling analysis using single cell mass spectrometry. PubMed. Available from: [Link]
-
Lewis, I. A., et al. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. Available from: [Link]
-
CP Lab Safety. D-Lactose-1-13C monohydrate, min 99 atom% 13C, 100 mg. Available from: [Link]
-
Alonso, A. P., et al. (2010). Quantifying 13C-labeling in Free Sugars and Starch by GC-MS. ResearchGate. Available from: [Link]
-
National Institute of Standards and Technology. α-Lactose, TMS. NIST WebBook. Available from: [Link]
-
Bock, C., et al. (2021). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. Available from: [Link]
-
Wikipedia. Isotopic labeling. Available from: [Link]
-
Wang, Y., et al. (2021). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. ResearchGate. Available from: [Link]
-
Sexton, D. (2004). Determination of Lactose by Reversed-Phase High Performance Liquid Chromatography. Digital Commons@ETSU. Available from: [Link]
-
Le, A., et al. (1998). Determination of the 13C-labeling pattern of glucose by gas chromatography-mass spectrometry. PubMed. Available from: [Link]
-
PMDA. e24-lactose, monohydrate (rev.2). Available from: [Link]
-
Evans, C. Isotope Labeling in Metabolomics and Fluxomics. YouTube. Available from: [Link]
-
Polyakov, N., et al. (2022). Key development stages of reference material for lactose monohydrate composition. Journal of Physics: Conference Series. Available from: [Link]
-
Siddiqui, F. A., et al. (2013). Validated HPLC-RI Method for the Determination of Lactulose and its Process Related Impurities in Syrup. PubMed Central. Available from: [Link]
-
Meker, S., et al. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. PubMed Central. Available from: [Link]
-
Sharma, M., et al. (2023). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. MDPI. Available from: [Link]
-
Cerno Bioscience. Isotope Labeling. Available from: [Link]
-
Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. Available from: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Lactose monohydrate. Available from: [Link]
-
BOC Sciences. Isotope Ratio Mass Spectrometry - How to Identify Isotopes. YouTube. Available from: [Link]
-
Li, J., et al. (2015). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. RSC Publishing. Available from: [Link]
-
Letco Medical. CERTIFICATE OF ANALYSIS. Available from: [Link]
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A Comparative Guide to the Biological Inertness of D-Lactose-1-13C in Control Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, the integrity of a study hinges on the quality of its controls. The ideal negative control should be a veritable ghost in the metabolic machine—present, measurable, yet exerting no biological effect and undergoing no transformation. This guide provides a deep dive into the assessment of D-Lactose-1-13C as such a biologically inert substance for control groups, comparing its performance with other commonly used non-metabolizable carbohydrates. As Senior Application Scientists, we present not just data, but the strategic thinking behind the experimental validation of such critical research tools.
The Principle of Biological Inertness in Tracer Studies
Stable isotope-labeled compounds are invaluable tools for tracing metabolic pathways.[1] When a ¹³C-labeled substrate is introduced into a biological system, its path can be followed by detecting the ¹³C isotope in downstream metabolites. A biologically inert control is a substance that, when introduced, is not metabolized by the host and therefore does not lead to the incorporation of its isotopic label into the host's metabolic network. This lack of incorporation is the gold standard for a negative control in metabolic flux studies.
D-Lactose-1-13C emerges as a prime candidate for a biologically inert tracer under specific, well-defined conditions. Its inertness is conditional and fundamentally tied to the digestive physiology of the host organism, specifically the presence or absence of the enzyme lactase-phlorizin hydrolase in the small intestine.
D-Lactose-1-13C: A Conditionally Inert Tracer
Lactose, a disaccharide composed of glucose and galactose, requires the enzyme lactase for its hydrolysis and subsequent absorption.[2] In individuals or animal models with lactase deficiency (a common trait in most adult mammals), ingested lactose is not absorbed in the small intestine.[3] Consequently, D-Lactose-1-13C, in a lactase-deficient subject, is expected to be biologically inert from the host's metabolic perspective.
However, the story does not end in the small intestine. The unabsorbed lactose travels to the colon, where it can be fermented by the gut microbiota.[4] This microbial metabolism is a critical consideration when assessing the overall inertness of D-Lactose-1-13C.
Comparative Analysis: D-Lactose-1-13C vs. Alternative Non-Metabolizable Controls
The selection of an appropriate non-metabolizable control is paramount. Here, we compare D-Lactose-1-13C with two other commonly used substances: lactulose and sucralose.
| Parameter | D-Lactose-1-13C (in lactase-deficient subjects) | Lactulose | Sucralose |
| Chemical Nature | Naturally occurring disaccharide | Synthetic disaccharide | Artificial sweetener (chlorinated sucrose) |
| Primary Mechanism of Non-Absorption | Lack of host digestive enzyme (lactase) | Not hydrolyzed by human intestinal enzymes | Not hydrolyzed by human intestinal enzymes |
| Metabolism by Host | Negligible in lactase-deficient individuals | Not metabolized by human enzymes[5] | Largely unmetabolized, though some metabolites have been detected[6] |
| Metabolism by Gut Microbiota | Fermented by colonic bacteria[7] | Extensively fermented by colonic bacteria[5] | Some evidence of microbial metabolism[8] |
| Primary Excretion Route | Feces (unabsorbed) | Feces (unabsorbed and fermented) | Primarily feces (unabsorbed), some urinary excretion of absorbed portion[9][10] |
| Reported Fecal Recovery (Humans) | High (expected in lactase deficiency) | High | ~78.3%[9] |
| Reported Urinary Excretion (Humans) | Minimal | Minimal | ~14.5%[9] |
Experimental Validation of Biological Inertness
To rigorously assess the biological inertness of a potential control substance, a multi-faceted experimental approach is necessary.
Experimental Workflow for Assessing Biological Inertness
Caption: Workflow for validating the biological inertness of a tracer.
Step-by-Step Methodologies
1. Animal Model Selection:
-
Utilize a lactase-deficient animal model (e.g., adult rodents, which naturally have low lactase activity).
-
For a more controlled experiment, consider using germ-free mice to distinguish between host and microbial metabolism.[11]
2. Administration of Tracers:
-
Orally administer a precisely weighed dose of D-Lactose-1-13C to the test group.
-
Orally administer equimolar doses of alternative controls (e.g., lactulose, sucralose) to comparative groups.
3. Sample Collection:
-
Blood/Tissues: Collect at various time points to analyze for isotopic enrichment in key metabolites (e.g., glucose, lactate, TCA cycle intermediates).
-
Urine and Feces: Collect over a defined period (e.g., 48-72 hours) to quantify the excretion of the parent compound and any potential metabolites.
-
Breath: For the ¹³C-Lactose group, collect expired air to measure the appearance of ¹³CO₂, which would indicate absorption and metabolism.[2]
4. Analytical Techniques:
-
Mass Spectrometry (LC-MS/MS or GC-MS): The gold standard for determining the isotopic enrichment of metabolites in biological samples. This technique can differentiate between the ¹²C and ¹³C versions of molecules.
-
Isotope Ratio Mass Spectrometry (IRMS): Used for the precise measurement of the ¹³CO₂/¹²CO₂ ratio in breath samples.[12]
-
Quantitative Analysis: Use validated analytical methods (e.g., HPLC) to measure the concentration of the parent compound in urine and feces to calculate recovery.
5. Interpretation of Results:
-
Biological Inertness Confirmed if:
-
No significant ¹³C enrichment is detected in plasma glucose, lactate, or other key host metabolites.
-
A high percentage of the administered D-Lactose-1-13C is recovered unchanged in the feces.
-
Minimal to no increase in ¹³CO₂ is observed in the expired air.
-
Signaling Pathways and Metabolic Inertness
The inertness of D-Lactose-1-13C in a lactase-deficient host can be visualized by its inability to enter central carbon metabolism.
Caption: Metabolic fate of D-Lactose-1-13C in a lactase-deficient host.
Conclusion and Recommendations
The evidence strongly supports the use of D-Lactose-1-13C as a biologically inert control in studies involving lactase-deficient subjects. Its primary advantage is its well-defined and physiological mechanism of non-absorption. However, researchers must remain cognizant of the potential for colonic fermentation by the gut microbiota, which can be a confounding factor depending on the research question.
For studies where absolute inertness is critical and microbial interactions must be minimized, experiments in germ-free animals or the use of broad-spectrum antibiotics (with appropriate controls) should be considered.
When compared to alternatives, D-Lactose-1-13C offers a more "natural" non-absorbed control than the synthetic lactulose or the artificial sweetener sucralose, which has faced some questions regarding its complete biological inertness. The choice of the most appropriate control will ultimately depend on the specific experimental context, the animal model used, and the endpoints being measured. Rigorous validation, as outlined in this guide, is essential for ensuring the reliability and accuracy of metabolic research findings.
References
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Evaluation of oro-coecal transit time: a comparison of the lactose-[13C, 15N]ureide 13CO2- and the lactulose H2-breath test in humans. PubMed. Available at: [Link]
-
Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells. PubMed Central. Available at: [Link]
-
13C and H2 Breath Test for lactose intolerance. Preparation, development and results. Lactosolution.com. Available at: [Link]
-
Tricks for interpreting and making a good report on hydrogen and 13C breath tests. European Review for Medical and Pharmacological Sciences. Available at: [Link]
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Metabolism of lactose-[13C]ureide and lactose-[15N,15N]ureide in normal adults consuming a diet marginally adequate in protein. Portland Press. Available at: [Link]
-
Sucralose metabolism and pharmacokinetics in man. PubMed. Available at: [Link]
-
Standard mouse diets lead to differences in severity in infectious and non-infectious colitis. bioRxiv. Available at: [Link]
-
Role of Water in Sucrose, Lactose, and Sucralose Taste: The Sweeter, The Wetter? NIH. Available at: [Link]
-
Lactulose--a multifaceted substance. PubMed. Available at: [Link]
-
Tracing metabolic flux in vivo: basic model structures of tracer methodology. PMC - NIH. Available at: [Link]
-
Hydrogen Breath Test Preparation Instructions. UNC School of Medicine. Available at: [Link]
-
A cross-sectional study of associations between the 13C-sucrose breath test, the lactulose rhamnose assay, and growth in children at high risk of environmental enteropathy. PubMed. Available at: [Link]
-
Protocol development for biological tracer studies. PubMed - NIH. Available at: [Link]
-
Intestinal Metabolism and Bioaccumulation of Sucralose In Adipose Tissue In The Rat. Taylor & Francis Online. Available at: [Link]
-
A cross-sectional study of associations between the 13C-sucrose breath test, the lactulose rhamnose assay, and growth in children at high risk of environmental enteropathy. ResearchGate. Available at: [Link]
-
Intravenous mannitol does not increase blood-brain barrier permeability to inert dyes in the adult rat forebrain. Request PDF. Available at: [Link]
-
Hydrogen Breath Test: What Is It, How To Prep & Results. Cleveland Clinic. Available at: [Link]
-
Gut microbiome and serum metabolome alterations associated with lactose intolerance (LI): a case‒control study and paired-sample study based on the American Gut Project (AGP). mSystems - ASM Journals. Available at: [Link]
-
Update on lactose malabsorption and intolerance: pathogenesis, diagnosis and clinical management. PMC. Available at: [Link]
-
Unveiling the profound influence of sucralose on metabolism and its role in shaping obesity trends. Frontiers. Available at: [Link]
-
Dynamics of Changes in the Gut Microbiota of Healthy Mice Fed with Lactic Acid Bacteria and Bifidobacteria. MDPI. Available at: [Link]
-
The metabolic fate of doubly labelled lactose-[13C, 15N]ureide after pre-dosing with different... PubMed. Available at: [Link]
-
Assessment of Mannitol-Induced Chronic Blood–Brain Barrier Dysfunction In Vivo Using Magnetic Resonance. MDPI. Available at: [Link]
-
The determination of isosweetness concentrations of sucralose, rebaudioside and neotame as sucrose substitutes in new diet chocolate formulations using the time-intensity analysis. Request PDF. Available at: [Link]
-
Hydrogen and Methane Breath Test in the Diagnosis of Lactose Intolerance. MDPI. Available at: [Link]
-
How to Interpret Hydrogen Breath Tests. PMC - NIH. Available at: [Link]
-
SIBO Breath Testing Instructions. Jennifer Bonheur, MD. Available at: [Link]
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Multi-Species Synbiotic Supplementation After Antibiotics Promotes Recovery of Microbial Diversity and Function, and Increases Gut Barrier Integrity: A Randomized, Placebo-Controlled Trial. MDPI. Available at: [Link]
-
13CO2 breath test using naturally 13C-enriched lactose for detection of lactase deficiency in patients with gastrointestinal symptoms. PubMed. Available at: [Link]
-
Fructose and lactose testing. RACGP. Available at: [Link]
-
Assessment of Mannitol-Induced Chronic Blood-Brain Barrier Dysfunction In Vivo Using Magnetic Resonance. PubMed. Available at: [Link]
-
Hydrogen Breath Test – Preparation Diet 1 to 3* days Before the Test. Woman's Hospital. Available at: [Link]
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Standard mouse diets lead to differences in severity in infectious and non-infectious colitis. Research Square. Available at: [Link]
-
De Novo Labile C–N Bonds Enable Dynamic Covalent Chemistry and Reversible Bioimaging. American Chemical Society. Available at: [Link]
-
The Effects of Artificial Sweeteners on Intestinal Nutrient-Sensing Receptors: Dr. Jekyll or Mr. Hyde? MDPI. Available at: [Link]
-
In Vivo Assay Guidelines. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
Lactose & Glucose Hydrogen Breath Test. Cleveland Clinic Abu Dhabi. Available at: [Link]
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Lactulose Breath Test Patient Instructions. Duke Health. Available at: [Link]
-
The effect of mannitol on oxidation-reduction potential in patients undergoing deceased donor renal transplantation-A randomized controlled trial. PubMed. Available at: [Link]
-
Sucralose: From Sweet Success to Metabolic Controversies—Unraveling the Global Health Implications of a Pervasive Non-Caloric Artificial Sweetener. MDPI. Available at: [Link]
-
High-fat diet alters gut microbiota physiology in mice. PMC - NIH. Available at: [Link]
-
Sucralose as an oxidative-attenuation tracer for characterizing the application of in-situ chemical odixation for the treatment of 1,4-dioxane. PMC - NIH. Available at: [Link]
-
Sucralose, A Synthetic Organochlorine Sweetener: Overview of Biological Issues. PMC. Available at: [Link]
-
Is lactulose (a non-absorbable sugar) a suitable treatment option for a 1-month-old infant with constipation? Dr.Oracle. Available at: [Link]
-
Lactose-[13C]ureide breath test: a new, noninvasive technique to determine orocecal transit time in children. PubMed. Available at: [Link]
-
Comparative absorption of [13C]glucose and [13C]lactose by premature infants. PubMed. Available at: [Link]
-
Advancements and Challenges in Sucralose Determination: A Comparative Review of Chromatographic, Electrochemical, and Spectrophotometric Methods. PMC. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of D-Lactose-1-13C
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of D-Lactose-1-13C. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific rationale behind each procedural step. Our objective is to ensure that your laboratory practices are not only safe and compliant but are also grounded in a thorough understanding of the materials you handle.
The cornerstone of proper disposal for isotopically labeled compounds is a precise characterization of the material's potential hazards. With D-Lactose-1-13C, the name itself provides the two critical pieces of information for our assessment: the chemical compound (D-Lactose) and the isotopic label (Carbon-13).
Part 1: Hazard Characterization & Risk Assessment
A common point of confusion with isotopically labeled compounds is whether the label imparts special hazards, particularly radiological risks. D-Lactose-1-13C is labeled with Carbon-13, a stable, non-radioactive isotope of carbon.[][2] This is the single most important factor determining its disposal pathway. Unlike its radioactive counterpart, Carbon-14, the 13C nucleus is stable and does not undergo radioactive decay. Therefore, it poses no radiological threat.[][2]
The base molecule, D-Lactose, is a disaccharide commonly known as milk sugar. According to numerous Safety Data Sheets (SDS), it is not classified as a hazardous substance.[3][4][5][6] It is stable under normal conditions, and its primary hazards are related to dust formation if handled improperly.[3][4]
The disposal procedure is therefore dictated by the non-hazardous nature of the lactose molecule itself, not the isotopic label.
| Component | Type | Key Characteristics | Disposal Driver |
| D-Lactose | Chemical Moiety | Non-hazardous solid carbohydrate; stable.[3][5] | Chemical Waste Regulations |
| Carbon-13 (¹³C) | Isotopic Label | Stable (non-radioactive) isotope of Carbon.[][2] | None (No Radiological Hazard) |
Part 2: The Core Principle: Stable vs. Radioactive Isotope Disposal
The procedural divergence between disposing of a stable isotopically labeled compound versus a radioactive one is immense. Misclassifying a stable compound like D-Lactose-1-13C as radioactive leads to unnecessary, costly, and burdensome disposal processes. Conversely, misclassifying a radioactive compound is a serious safety and regulatory violation.
The following decision workflow illustrates this critical distinction.
Caption: Isotope Disposal Decision Workflow.
Part 3: Step-by-Step Disposal Protocol for D-Lactose-1-13C
This protocol assumes the D-Lactose-1-13C has not been mixed with other hazardous materials. If it has been used in a solution or mixture, the disposal procedure must account for the hazards of all components.
Step 1: Pre-Disposal Assessment & PPE
-
Confirm Identity: Verify the container label reads "D-Lactose-1-13C" and that the material is a solid.
-
Assess Contamination: Ensure the waste is not co-mingled with any hazardous solvents, reactive chemicals, or biohazardous materials. If it is, the waste must be classified according to the most hazardous component.
-
Personal Protective Equipment (PPE): Before handling, don standard laboratory PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[7]
Step 2: Segregation and Containerization
-
Designate a Waste Container: Use a chemically compatible, sealable container for the solid waste. A high-density polyethylene (HDPE) screw-cap jar or a similar plastic container is recommended.[7][8] Do not mix with other waste streams unless directed by your institution's EHS office.[6]
-
Transfer Waste: Carefully transfer the solid D-Lactose-1-13C waste into the designated container. Avoid creating dust.[3][4] If dealing with a fine powder, perform the transfer in a chemical fume hood or ventilated enclosure.
-
Seal the Container: Securely close the container lid to prevent spills or leaks.[8]
Step 3: Labeling the Waste Container
Proper labeling is critical for safe handling and compliant disposal. Your institution's EHS department will provide specific labels or requirements.
-
Attach a Waste Tag: Securely affix a "Hazardous Waste" or "Chemical Waste" tag provided by your EHS office.[7] While D-Lactose is not technically hazardous, it is best practice to manage all chemical waste through the designated institutional stream.[7]
-
Complete the Label Information: Clearly write the following information in indelible ink:
-
Full Chemical Name: "D-Lactose-1-13C"
-
Quantity: Estimate the amount of waste in the container (e.g., grams).
-
Generator Information: Your name, Principal Investigator (PI), and laboratory location.[7]
-
Step 4: Temporary Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[7][9] This area should be away from general lab traffic.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub to contain any potential leaks.[9]
-
Segregation: Store it with other non-hazardous solid chemical waste, segregated from incompatible materials like strong acids or oxidizers.[5]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the container is ready for removal, submit a waste pickup request to your institution's Environmental Health & Safety (EHS) department.[7]
-
Follow Institutional Procedures: Adhere to your specific institutional workflow for waste collection. EHS personnel are trained to handle and transport chemical waste for final, compliant disposal.
Part 4: Handling Special Cases
-
Spills: In case of a spill, sweep up the solid material, taking care not to generate airborne dust.[3][4] Collect the sweepings in a suitable container, label it as described in Step 3, and manage it for disposal.
-
Contaminated Labware: Disposable items like gloves, weigh boats, or pipette tips that are contaminated with D-Lactose-1-13C should be placed in the solid chemical waste container. They should not be discarded in the regular trash or biohazard waste.
-
Empty Containers: The original product container is not considered "empty" for disposal purposes until it has been properly cleaned.[9] Triple rinse the empty container with water. The rinsate, containing trace amounts of the non-hazardous material, can typically be disposed of down the sanitary sewer, but you must confirm this with your local and institutional guidelines. After rinsing and defacing the label, the container can often be discarded in the appropriate glass or plastic recycling bin.[10]
By adhering to this scientifically grounded protocol, you ensure the safe, efficient, and compliant disposal of D-Lactose-1-13C, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
D-Lactose monohydrate {Milk Sugar} cas64044-51-5 SDS. Durham Tech. [Link]
-
LACTOSE Product Identification. J.T. Baker. [Link]
-
Safety Data Sheet - Lactose monohydrate. Carl Roth. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [Link]
-
IAEA Safety Standards Disposal of Radioactive Waste. International Atomic Energy Agency. [Link]
-
LABORATORY WASTE DISPOSAL GUIDELINES. University of Wollongong. (2018-10-04). [Link]
-
An overview of methods using 13C for improved compound identification in metabolomics and natural products. National Center for Biotechnology Information. [Link]
-
PART 20—STANDARDS FOR PROTECTION AGAINST RADIATION. Nuclear Regulatory Commission. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. (2025-03-21). [Link]
-
13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. ResearchGate. (2025-08-06). [Link]
-
Laboratory Waste Disposal Handbook. University of Essex. [Link]
-
Radioactive Waste Disposal. University of Toronto Environmental Health & Safety. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Morningside Laboratory Disposal Guide. Columbia University Research. [Link]
-
Regulations Concerning Radioisotopes. Oregon State University Environmental Health and Safety. [Link]
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- 10. canterbury.ac.nz [canterbury.ac.nz]
Operational Guide: Handling, Safety, and Logistics for D-Lactose-1-13C
Executive Safety & Operational Summary
D-Lactose-1-13C is a stable isotope-labeled disaccharide primarily used in metabolic tracking (e.g., gastric emptying rates, lactase deficiency diagnosis). Unlike radioisotopes (
However, its high cost and application in high-sensitivity Mass Spectrometry (IRMS) or breath analysis require a handling protocol that prioritizes isotopic integrity over standard hazard containment. The primary operational risks are hygroscopic degradation (moisture absorption) and isotopic dilution (contamination with natural abundance carbon).
Core Directives
-
Safety Level: Biosafety Level 1 (BSL-1) / Chemical Safety Level 1.
-
Critical Control Point: Prevention of cross-contamination with natural sugars or biological carbon sources (skin oils, dust).
-
Storage: Desiccated environment at Room Temperature (
).
Physicochemical Profile
Understanding the physical properties is essential for accurate dosing and stability management.
| Property | Specification | Operational Implication |
| Chemical Formula | Labeled at C1 position (Glucose moiety).[1][2][3][4] | |
| Molecular Weight | ~343.3 g/mol (Anhydrous) | Adjust calculations for hydration state (often Monohydrate). |
| Solubility | High in Water (~200 g/L) | Dissolves extensively but slowly; requires agitation. |
| Hygroscopicity | Moderate to High | CRITICAL: Rapidly absorbs moisture from air, altering mass accuracy. |
| Stability | >2 Years (if sealed) | Susceptible to bacterial fermentation if in solution. |
Risk Assessment & Personal Protective Equipment (PPE)
While the compound poses minimal risk to the operator, the operator poses a significant risk to the compound (contamination).
PPE Matrix: User vs. Product Protection
| Equipment | Specification | Rationale (User Safety) | Rationale (Product Integrity) |
| Gloves | Nitrile (Powder-Free) | Minor irritation protection. | Prevents transfer of skin oils/keratin (carbon sources) to the sample. |
| Lab Coat | Cotton/Poly Blend | Standard splash protection. | Prevents shedding of clothing fibers into the weighing boat. |
| Respiratory | N95 (Optional) | Nuisance dust protection. | Prevents exhaled moisture/CO2 from contaminating the immediate weighing zone. |
| Eye Wear | Safety Glasses | Dust/Splash protection.[5] | Standard compliance. |
Expert Insight: In stable isotope labs, we treat
compounds like RNA. The goal is to avoid introducing "foreign carbon." Even a fingerprint contains enough natural carbon to skew high-sensitivity IRMS (Isotope Ratio Mass Spectrometry) baselines.
Operational Protocols
Phase A: Receipt and Storage[6]
-
Inspection: Upon receipt, verify the seal integrity. If the bottle is cracked or the seal is broken, the isotopic enrichment (atom % excess) may be compromised by moisture exchange.
-
Desiccation: Store the primary container inside a secondary desiccator cabinet or a jar with active silica gel.
-
Temperature: Ambient storage is acceptable. Refrigeration is not recommended for the powder, as condensation will form inside the bottle upon opening, causing caking and hydrolysis.
Phase B: Weighing and Solubilization (The "Dry-Box" Technique)
Prerequisite: Allow container to equilibrate to room temperature before opening.
-
Static Control: Use an anti-static gun or wipe on the weighing boat. Charged lactose powder is "flighty" and will disperse, leading to mass loss.
-
Aliquot: Use a clean, stainless steel spatula. Do not use wood or plastic that may shed carbon particles.
-
Closing: Immediately recap the bottle. If high humidity (>50%) is present, purge the headspace with dry Nitrogen (
) gas before sealing to extend shelf life. -
Dissolution:
-
Use HPLC-grade water or Milli-Q water (18.2 MΩ).
-
Note: Lactose dissolves endothermically. Slight warming (
) accelerates dissolution. -
Sterility: If preparing for in vivo use (e.g., breath test), pass the solution through a 0.22 µm PES syringe filter . Do not autoclave the solution, as heat can induce Maillard reactions (browning) if trace proteins are present, or slight hydrolysis.
-
Phase C: Experimental Workflow Visualization
The following diagram outlines the critical path for handling D-Lactose-1-13C, highlighting decision nodes for clinical vs. analytical use.
Figure 1: Operational workflow for D-Lactose-1-13C, distinguishing between clinical (sterile) and analytical pathways.
Disposal and Regulatory Compliance
A common misconception is that
-
Regulatory Status: D-Lactose-1-13C is a stable isotope . It does not decay and emits no ionizing radiation.
-
Waste Classification:
-
Pure Compound: Can often be treated as non-hazardous organic waste.
-
Mixed Waste: If mixed with solvents (acetonitrile, methanol) for LC-MS, dispose of according to the solvent's hazard class.
-
Biological Waste: If contained in urine/breath bags/plasma, dispose of as Biohazard (red bag) waste, not because of the isotope, but because of the biological matrix.
-
-
Labeling: Deface the original bottle label before recycling the glass/plastic container to prevent confusion in the waste stream.
Emergency Procedures
In the event of a spill:
-
Dry Spill (Powder):
-
Recovery: If the surface was clean, you may attempt to recover high-value material. However, for GLP/GMP work, discard spilled material to guarantee purity.
-
Cleanup: Sweep up with a brush and pan. Wipe surface with a damp cloth. No special neutralization is required.[6]
-
-
Wet Spill (Solution):
-
Absorb with paper towels. The area may become sticky (sugar residue); clean with warm water and detergent.
-
-
Exposure:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 104938, Lactose. Retrieved from [Link]
-
Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds (Distinction for Stable Isotopes). Retrieved from [Link]
-
Vandendriessche, M., et al. Lactose-[13C]ureide breath test: a new, noninvasive technique to determine orocecal transit time in children.[3] J Pediatr Gastroenterol Nutr. 2000 Oct;31(4):433-7. Retrieved from [Link]
-
University of North Texas. 13C-Stable Isotope Labeling Analysis Protocols. Retrieved from [Link]
Sources
- 1. D-乳糖 一水合物 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. cdn.accentuate.io [cdn.accentuate.io]
- 3. Lactose-[13C]ureide breath test: a new, noninvasive technique to determine orocecal transit time in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. fishersci.com [fishersci.com]
- 7. support.rupahealth.com [support.rupahealth.com]
- 8. durhamtech.edu [durhamtech.edu]
- 9. drm-chem.com [drm-chem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
